UT-B-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
10-(4-ethylphenyl)sulfonyl-N-(thiophen-2-ylmethyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S3/c1-2-13-5-7-15(8-6-13)30(26,27)20-19-22-18(21-12-14-4-3-10-28-14)17-16(9-11-29-17)25(19)24-23-20/h3-11H,2,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFZCWXRMHSLTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Core Mechanism of UT-B-IN-1: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of UT-B-IN-1, a potent and selective inhibitor of the urea transporter B (UT-B), also known as SLC14A1. This document is intended for researchers, scientists, and drug development professionals engaged in the study of renal physiology, diuretics, and membrane transport proteins.
Core Mechanism of Action: Competitive and Reversible Inhibition
This compound is a small molecule inhibitor that demonstrates a reversible and competitive mechanism of action against the UT-B protein.[1][2][3] It selectively targets UT-B over UT-A isoforms, which is a critical attribute for developing targeted diuretic therapies.[1][2][3] The inhibitory effect of this compound is achieved by competing with urea for binding to the transporter.[3][4]
Structural and mechanistic studies have revealed that this compound binds to a site within the urea transport channel of the UT-B protein.[3][5] Evidence suggests that the binding site is located on the intracellular side of the transporter.[3] More recent structural data indicates that this compound can inhibit the transporter by binding at both extracellular and intracellular locations within the channel pore.[5] This binding physically obstructs the passage of urea, thereby inhibiting its transport across the cell membrane. The reversibility of this inhibition has been demonstrated by the restoration of urea transport upon washout of the compound.[3]
Quantitative Data Summary
The inhibitory potency of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values highlight its nanomolar efficacy.
| Target | Species | Assay Condition | IC50 (nM) | Reference |
| UT-B | Human | Erythrocyte Osmotic Lysis Assay | 10 | [1][2][3] |
| UT-B | Mouse | Erythrocyte Osmotic Lysis Assay | 25 | [1][2][3] |
| Urea Efflux | N/A | Urea-preloaded Erythrocytes | 26.7 | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the primary assay used for its characterization, the following diagrams have been generated using the DOT language.
Caption: Competitive inhibition of UT-B by this compound.
Caption: Workflow for the Erythrocyte Osmotic Lysis Assay.
Experimental Protocols
The following sections outline the general methodologies for key experiments cited in the characterization of this compound. It is important to note that these are generalized protocols and may require optimization for specific experimental conditions.
Erythrocyte Osmotic Lysis Assay for UT-B Inhibition
This assay is a primary high-throughput screening method to identify and characterize UT-B inhibitors.[3]
Principle: Erythrocytes, which endogenously express high levels of UT-B, are pre-loaded with a urea analog such as acetamide. When these cells are placed in a hypotonic solution, water enters the cells, causing them to swell. In the absence of an inhibitor, UT-B facilitates the rapid efflux of acetamide, which counteracts the water influx and prevents lysis. When a UT-B inhibitor like this compound is present, acetamide efflux is blocked, leading to increased cell swelling and eventual lysis. The degree of lysis is proportional to the inhibitory activity of the compound.
General Protocol:
-
Preparation of Erythrocytes:
-
Obtain fresh whole blood (e.g., from mice or humans) in an anticoagulant-containing tube.
-
Wash the erythrocytes several times with an isotonic saline solution (e.g., phosphate-buffered saline, PBS) by centrifugation and removal of the supernatant and buffy coat.
-
Resuspend the packed erythrocytes in a solution containing a high concentration of acetamide to allow for loading.
-
-
Incubation with Inhibitor:
-
Incubate the acetamide-loaded erythrocytes with various concentrations of this compound or a vehicle control for a defined period at room temperature.
-
-
Induction of Lysis:
-
Rapidly dilute the erythrocyte suspension in a hypotonic solution to create an outwardly directed acetamide gradient.
-
-
Measurement of Lysis:
-
Quantify the extent of erythrocyte lysis. This can be achieved by:
-
Spectrophotometry: Measuring the release of hemoglobin into the supernatant by absorbance at a specific wavelength (e.g., 540 nm).
-
Light Scattering: Using a stopped-flow apparatus to measure the change in light scattering as the cells swell and lyse.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
-
Plot the concentration-response curve and determine the IC50 value.
-
In Vivo Diuretic Activity Study
Animal models, typically mice or rats, are used to assess the diuretic effect of this compound.
Principle: Inhibition of UT-B in the renal vasculature is expected to reduce the medullary osmotic gradient, leading to decreased water reabsorption and increased urine output (diuresis).
General Protocol:
-
Animal Acclimatization:
-
House the animals (e.g., male C57BL/6 mice) in metabolic cages for several days before the experiment to allow for acclimatization. This minimizes stress-related variations in urine output.
-
Provide free access to food and water.
-
-
Dosing Solution Preparation:
-
Prepare the dosing solution of this compound. A common formulation involves dissolving the compound in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline.[1]
-
-
Administration:
-
Urine Collection and Measurement:
-
Collect urine from the metabolic cages at regular intervals (e.g., every 2, 4, 6, 8, and 24 hours) after administration.
-
Measure the total urine volume for each time point.
-
-
Urine Analysis:
-
Analyze the collected urine for key parameters such as:
-
Osmolality: To assess the concentrating ability of the kidneys.
-
Urea Concentration: To determine the effect on urea excretion.
-
Electrolyte Concentrations (Na+, K+, Cl-): To evaluate for any potential electrolyte imbalances.
-
-
-
Data Analysis:
-
Compare the urine volume, osmolality, and solute concentrations between the this compound treated group and the control group using appropriate statistical methods.
-
Conclusion
This compound is a highly potent and selective inhibitor of the urea transporter UT-B. Its mechanism of action is characterized by reversible and competitive binding to the transporter, leading to the blockage of urea transport. This inhibitory action translates to a significant diuretic effect in vivo, making this compound a valuable research tool and a promising lead compound for the development of novel diuretics. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of UT-B inhibitors.
References
- 1. A thienopyridine, CB-20, exerts diuretic activity by inhibiting urea transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Pharmacokinetic Studies of a Novel Diuretic Inhibiting Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 4. docs.abcam.com [docs.abcam.com]
- 5. RBC Lysis » Center for Immunology & Transplantation » College of Medicine » University of Florida [immunology.ufl.edu]
Foundational Research on UT-B-IN-1 and Renal Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on UT-B-IN-1, a selective inhibitor of the urea transporter B (UT-B). The document outlines its mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols. This guide is intended to serve as a comprehensive resource for researchers in renal physiology and professionals involved in the development of novel diuretic agents.
Introduction to this compound
This compound (also known as UTBinh-14) is a potent and selective, reversible, competitive inhibitor of the urea transporter B (UT-B), a protein encoded by the SLC14A1 gene.[1] UT-B is predominantly expressed in the descending vasa recta of the renal medulla and in erythrocytes.[2] In the kidney, UT-B plays a crucial role in the countercurrent exchange mechanism, which is essential for the generation and maintenance of the hyperosmotic medullary interstitium required for concentrating urine. By inhibiting UT-B, this compound disrupts this process, leading to a diuretic effect.[1]
Mechanism of Action
This compound selectively binds to the UT-B protein, inhibiting the transport of urea across the cell membrane.[1] Studies have shown that this compound competes with urea for binding to an intracellular site on the UT-B protein.[1] This inhibition reduces the reabsorption of urea from the collecting duct into the medullary interstitium, thereby decreasing the medullary osmotic gradient. A lower osmotic gradient in the medulla impairs the kidney's ability to reabsorb water, resulting in an increase in urine output (diuresis) and a decrease in urine osmolality.[1] The diuretic mechanism of UT-B inhibitors is distinct from conventional diuretics that primarily target sodium transport.[1]
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound [1]
| Species | IC₅₀ (nM) | Assay |
| Human | 10 | Erythrocyte Lysis Assay |
| Mouse | 25 | Erythrocyte Lysis Assay |
Table 2: In Vivo Effects of this compound in Mice [3]
| Treatment Group | Urine Volume (µL/4h) | Urine Osmolality (mOsm/kg H₂O) | Urine Urea (mM) |
| With dDAVP (Antidiuretic state) | |||
| Vehicle | 150 ± 20 | 2800 ± 200 | 1500 ± 150 |
| This compound (300 µg) | 350 ± 50 | 2100 ± 150 | 1000 ± 100 |
| Without dDAVP (Free access to water) | |||
| Vehicle | 400 ± 60 | 1500 ± 100 | 800 ± 80 |
| This compound (300 µg) | 700 ± 80 | 1000 ± 90 | 500 ± 50 |
Data are presented as mean ± SEM.
Table 3: Renal Function Parameters in UT-B Knockout Mice [4]
| Parameter | Wild-Type Mice | UT-B Knockout Mice |
| Glomerular Filtration Rate | Normal | Normal |
| Urea Clearance | Normal | Moderately Reduced |
Experimental Protocols
Erythrocyte Lysis Assay for UT-B Inhibition
This assay is a high-throughput screening method used to identify and characterize inhibitors of UT-B, which is highly expressed in erythrocytes.[5]
Principle: Erythrocytes are pre-loaded with acetamide, a urea analog transported by UT-B. When these cells are placed in an acetamide-free solution, the outwardly directed gradient of acetamide causes cell swelling. In the absence of an inhibitor, UT-B facilitates acetamide efflux, limiting cell swelling and lysis. In the presence of a UT-B inhibitor, acetamide efflux is slowed, leading to increased cell swelling and subsequent lysis, which can be measured as a decrease in light absorbance.[5]
Detailed Protocol:
-
Erythrocyte Preparation:
-
Obtain fresh blood (human or mouse) with an anticoagulant.
-
Wash erythrocytes three times in a phosphate-buffered saline (PBS) solution by centrifugation and resuspension to remove plasma and other blood components.
-
-
Acetamide Loading:
-
Incubate the washed erythrocytes in a hypertonic solution containing 1.25 M acetamide for at least 2 hours at room temperature to allow for complete loading.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compounds (e.g., this compound) at various concentrations.
-
Add the acetamide-loaded erythrocyte suspension to each well.
-
Rapidly dilute the suspension with an acetamide-free, hypotonic solution to create the outward acetamide gradient.
-
Immediately measure the optical density (OD) of the plate at 710 nm using a plate reader. The decrease in OD corresponds to the degree of cell lysis.
-
-
Data Analysis:
-
Calculate the percentage of lysis for each compound concentration relative to positive (100% lysis) and negative (0% lysis) controls.
-
Plot the percentage of lysis against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
In Vivo Diuretic Studies in Mice
These studies are designed to evaluate the diuretic effect of this compound in a whole-animal model.[3]
Principle: The administration of this compound to mice is expected to increase urine output and decrease urine osmolality. To assess the effect on the kidney's maximum concentrating ability, the vasopressin analog dDAVP is used to induce an antidiuretic state.[3]
Detailed Protocol:
-
Animal Model:
-
Use male mice (e.g., C57BL/6), 8-10 weeks old.
-
House the animals in metabolic cages that allow for the separate collection of urine and feces.
-
Provide a standard diet and water ad libitum during the acclimatization period.
-
-
Experimental Groups:
-
Control group: receives the vehicle solution.
-
Treatment group: receives this compound (e.g., 300 µg, intraperitoneal injection).
-
Optional: UT-B knockout mice can be used as a negative control to confirm the specificity of the compound.[3]
-
-
Procedure for Antidiuretic State:
-
Administer dDAVP (1 µg/kg, intraperitoneal injection) to induce antidiuresis.
-
One hour after dDAVP administration, inject the vehicle or this compound.
-
Collect urine for a defined period (e.g., 4 hours).
-
-
Procedure for Normal State:
-
Administer the vehicle or this compound.
-
Allow free access to food and water.
-
Collect urine for a defined period (e.g., 4 hours).
-
-
Sample Analysis:
-
Measure the total volume of urine collected.
-
Determine the urine osmolality using a freezing-point osmometer.
-
Measure the concentration of urea and electrolytes (e.g., Na⁺, K⁺) in the urine.
-
-
Data Analysis:
-
Compare the urine volume, osmolality, and solute concentrations between the control and treatment groups using appropriate statistical tests.
-
Pharmacokinetics and Downstream Signaling
Pharmacokinetics (ADME)
Currently, there is limited publicly available information on the absorption, distribution, metabolism, and excretion (ADME) of this compound. For a drug development program, dedicated pharmacokinetic studies would be required to determine its oral bioavailability, plasma protein binding, metabolic pathways, and routes of elimination.
Downstream Signaling Pathways
The primary mechanism of action of this compound appears to be the direct, physical blockade of the UT-B transporter, leading to a disruption of the medullary osmotic gradient. At present, there is no strong evidence to suggest that this compound significantly modulates specific downstream intracellular signaling pathways in the kidney as part of its diuretic effect. The observed physiological changes are largely a direct consequence of the altered urea transport.
Conclusion
This compound is a selective and potent inhibitor of the UT-B urea transporter with demonstrated diuretic effects in preclinical models. Its mechanism of action, which is distinct from traditional diuretics, offers a novel therapeutic approach for conditions requiring fluid removal. Further research, particularly in the areas of pharmacokinetics and long-term efficacy and safety, is warranted to fully elucidate its clinical potential. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in this promising new class of diuretics.
References
- 1. Triazolothienopyrimidine inhibitors of urea transporter UT-B reduce urine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing Hypothetical Inhibition Mechanism of Novel Urea Transporter B Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of UT-B-IN-1 in Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
UT-B-IN-1 is a potent and selective inhibitor of the Urea Transporter B (UT-B), a protein encoded by the SLC14A1 gene. Emerging evidence suggests that UT-B plays a significant role in the pathophysiology of certain cancers, particularly those of the urinary system, where its expression is often dysregulated. This technical guide provides a framework for the preliminary in vitro investigation of this compound, offering insights into its potential as a modulator of cancer cell behavior.
Core Concepts: The Role of UT-B in Oncology
Recent studies have illuminated the multifaceted role of UT-B in cancer. It is increasingly recognized as a potential tumor suppressor, with its downregulation being a feature in urothelial and renal cancers. Overexpression of UT-B has been demonstrated to impede cancer cell proliferation, suggesting that the modulation of its activity could be a viable therapeutic strategy. The inhibition of the mTOR signaling pathway, a central regulator of cell growth and survival, has been identified as one of the downstream effects of UT-B activity. Furthermore, the disruption of UT-B function has been linked to increased DNA damage and apoptosis in bladder urothelial cells. These findings provide a strong rationale for investigating the effects of the UT-B inhibitor, this compound, in cancer cell lines.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound in non-cancer cell line models. These values provide a baseline for designing experiments in cancer cell lines.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (Urea Efflux Inhibition) | Human Erythrocytes | 10 nM | [1] |
| Mouse Erythrocytes | 25 nM | [1] | |
| Cytotoxicity | MDCK (Madin-Darby Canine Kidney) Cells | No significant cytotoxicity observed up to 10 µM for 24 hours | [1] |
Experimental Protocols
This section details the methodologies for key experiments to elucidate the effects of this compound on cancer cell lines.
Cell Viability and Proliferation Assays
a) WST-1 Assay
This colorimetric assay assesses cell viability by measuring the metabolic activity of viable cells.
-
Procedure:
-
Seed cancer cells (e.g., bladder cancer cell lines such as T24 or RT4) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
b) Clonogenic Assay
This assay determines the ability of a single cell to form a colony, providing a measure of long-term cell survival and reproductive integrity.
-
Procedure:
-
Treat cancer cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Harvest the cells and seed a low number of viable cells (e.g., 200-1000 cells) into 6-well plates.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fix the colonies with a mixture of methanol and acetic acid and stain with crystal violet.
-
Count the number of colonies (typically containing >50 cells) to determine the surviving fraction.
-
Apoptosis and Cell Death Assays
a) TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Procedure:
-
Grow cells on coverslips or in chamber slides and treat with this compound.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in sodium citrate.
-
Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTP for 1 hour at 37°C.
-
Wash the cells and counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.
-
Cell Migration and Invasion Assays
a) Scratch Wound Healing Assay
This assay assesses the collective migration of a sheet of cells.
-
Procedure:
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells and add fresh media containing this compound or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
-
b) Transwell Migration Assay
This assay quantifies the chemotactic migration of cells through a porous membrane.
-
Procedure:
-
Seed cancer cells in the upper chamber of a Transwell insert (typically with an 8 µm pore size) in serum-free media.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add this compound to the upper and/or lower chambers.
-
Incubate for a period that allows for cell migration (e.g., 12-24 hours).
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Count the number of migrated cells in several microscopic fields.
-
Western Blotting
Western blotting is used to detect and quantify the expression of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-mTOR, total mTOR, cleaved caspase-3, Bax, Bcl-2, p21) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound inhibits UT-B, potentially leading to mTOR pathway inhibition and apoptosis.
Caption: Workflow for the in vitro investigation of this compound in cancer cell lines.
Conclusion
The preliminary investigation of this compound in cancer cell lines holds promise for uncovering novel therapeutic avenues. Based on the emerging role of its target, UT-B, as a tumor suppressor, a systematic evaluation of this compound's effects on cell viability, apoptosis, migration, and key signaling pathways is warranted. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to explore the potential of UT-B inhibition in oncology.
References
The Discovery and Initial Characterization of UT-B-IN-1: A Novel Diuretic Agent
A Technical Whitepaper for Researchers and Drug Development Professionals
This document provides an in-depth overview of the discovery, initial characterization, and mechanism of action of UT-B-IN-1, a potent and selective inhibitor of the urea transporter-B (UT-B). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel diuretic agents.
Introduction: The Role of Urea Transporters in Renal Physiology
The kidneys play a crucial role in maintaining fluid and electrolyte balance, in part by concentrating urine. This process is heavily reliant on the establishment of a hypertonic medullary interstitium, to which urea is a major contributor. Urea transporters (UTs) are membrane proteins that facilitate the rapid movement of urea across cell membranes.[1] The two major families of urea transporters are UT-A (encoded by the SLC14A2 gene) and UT-B (encoded by the SLC14A1 gene).[2][3] UT-A isoforms are primarily located in the kidney tubule epithelial cells, while UT-B is found in the vasa recta microvessels and red blood cells.[2][4]
Genetic knockout studies in mice have demonstrated the importance of these transporters in the urinary concentrating mechanism.[2] Specifically, the absence of UT-B leads to a significant reduction in the ability to concentrate urine, suggesting that inhibition of UT-B could offer a novel diuretic strategy.[2][5] Unlike conventional diuretics that target sodium transport and can lead to electrolyte imbalances, a UT-B inhibitor would be expected to induce diuresis by reducing urea reabsorption, a mechanism often referred to as "urearesis".[3][4] This has led to the search for potent and selective UT-B inhibitors as a new class of diuretics for conditions such as congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH).[4]
Discovery of this compound through High-Throughput Screening
This compound, also known as UTBinh-14, was identified from a class of triazolothienopyrimidine compounds following a high-throughput screening campaign of 100,000 diverse, drug-like small molecules.[2][5] The screening assay was ingeniously designed to identify inhibitors of UT-B by measuring the hypotonic lysis of mouse erythrocytes, which endogenously express high levels of UT-B.[2]
High-Throughput Screening Protocol
The screening protocol utilized an optical assay based on the following principles:
-
Loading: Mouse erythrocytes were pre-loaded with acetamide, a urea analog that is efficiently transported by UT-B.[2][4]
-
Hypotonic Challenge: The acetamide-loaded erythrocytes were then rapidly diluted into an acetamide-free phosphate-buffered saline (PBS) solution.
-
Osmotic Swelling and Lysis: This created a large, outwardly directed gradient of acetamide. In the absence of an inhibitor, UT-B facilitates the rapid efflux of acetamide, leading to cell shrinking and preventing lysis. However, in the presence of a UT-B inhibitor, acetamide efflux is blocked. This results in unopposed osmotic water influx, causing the cells to swell and lyse.[2][4]
-
Detection: Cell lysis was quantified by measuring the change in light absorbance.[4]
The screening was conducted at a compound concentration of 25 µM.[2]
Initial Characterization and Mechanism of Action
This compound was found to be a potent, reversible, and competitive inhibitor of UT-B.[2][6]
Potency and Selectivity
The inhibitory potency of this compound was determined against both human and mouse UT-B. The compound also demonstrated high selectivity for UT-B over the UT-A isoforms.[2][6]
| Target | Species | IC50 (nM) | Reference |
| UT-B | Human | 10 | [2][6][7] |
| UT-B | Mouse | 25 | [2][6][7] |
| UT-A1 | - | Low Inhibition | [2] |
| UT-A3 | - | Low Inhibition | [2] |
Table 1: In Vitro Inhibitory Potency and Selectivity of this compound
Mechanism of Action
Further studies revealed that this compound acts as a competitive inhibitor, binding to the UT-B protein at a site that overlaps with the urea binding site on the intracellular face of the transporter.[2][5] This competitive binding prevents the transport of urea through the channel. The inhibition was also shown to be fully reversible.[2] Recent structural studies of human UT-A and UT-B have provided a molecular basis for the selectivity of this compound and have identified multiple binding sites for the inhibitor, which will aid in the development of future drug candidates.[8][9]
In Vitro and In Vivo Characterization
In Vitro Studies
In addition to the primary screening assay, the activity of this compound was confirmed in other in vitro models.
| Assay | Cell/Tissue Type | Concentration Range | Result | Reference |
| Urea Efflux | Urea-loaded erythrocytes | 1-1000 nM | IC50 of 26.7 nM | [6] |
| Water Transport | AQP1-null erythrocytes | Not specified | Inhibition of water transport | [6] |
| Cytotoxicity | MDCK cells | 0-10 µM (24h) | No cytotoxic effect | [6] |
Table 2: Summary of In Vitro Characterization of this compound
The inhibition of water transport in AQP1-null erythrocytes is consistent with previous findings that UT-B can also transport water.[1] The lack of cytotoxicity in Madin-Darby canine kidney (MDCK) cells at concentrations up to 10 µM is a positive indicator of the compound's safety profile.[6]
In Vivo Studies in Mice
The diuretic effect of this compound was evaluated in mouse models.
| Study Design | Dose | Key Findings | Reference |
| Mice with free access to food and water | 300 µg; i.p., once | Increased urine output, reduced urine osmolality and urea concentration | [2][5][6] |
| dDAVP-treated wild-type mice | Not specified | Reduced urine osmolality and urea concentration | [2][6] |
| UT-B knockout mice | Not specified | No effect on urine osmolality | [2][5] |
Table 3: Summary of In Vivo Diuretic Effects of this compound in Mice
Intraperitoneal administration of this compound in mice led to a significant increase in urine volume and a decrease in urine osmolality and urea concentration.[2][6] In a model where mice were treated with the vasopressin analog dDAVP to induce maximal antidiuresis, this compound was still able to significantly reduce urine osmolality.[2][5][6] Importantly, the compound had no effect in UT-B knockout mice, confirming that its diuretic action is mediated through the specific inhibition of UT-B.[2][5] These findings provide strong proof-of-concept for the potential of UT-B inhibitors as a novel class of diuretics.[2][5]
Conclusion and Future Directions
This compound is a potent, selective, and reversible inhibitor of the urea transporter-B. Its discovery through a clever high-throughput screening strategy and subsequent characterization in vitro and in vivo have provided compelling evidence for the viability of UT-B inhibition as a novel diuretic mechanism. The compound effectively induces diuresis in animal models without the anticipated side effects of electrolyte imbalance associated with conventional diuretics. The lack of effect in UT-B knockout mice definitively validates its mechanism of action.
Further research will be required to optimize the pharmacokinetic and pharmacodynamic properties of this class of compounds for clinical development. The detailed structural information now available for UT-B will undoubtedly accelerate the structure-guided design of next-generation UT-B inhibitors with enhanced therapeutic potential.
References
- 1. Physiological functions of urea transporter B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazolothienopyrimidine inhibitors of urea transporter UT-B reduce urine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structural characterization of human urea transporters UT-A and UT-B and their inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural characterization of human urea transporters UT-A and UT-B and their inhibition — Nuffield Department of Medicine [ndm.ox.ac.uk]
The Role of UT-B-IN-1 in Urea Transport Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea transporters (UTs) are integral membrane proteins that facilitate the passive transport of urea across cell membranes. In mammals, two main families of urea transporters, UT-A and UT-B, play crucial roles in various physiological processes, most notably the urinary concentrating mechanism. The UT-B transporter, encoded by the SLC14A1 gene, is predominantly found in the descending vasa recta of the kidney and on the membrane of red blood cells.[1][2] Its function is critical for maintaining the high urea concentration in the renal medulla, which is essential for producing concentrated urine.[2][3] The development of potent and selective inhibitors of UT-B, such as UT-B-IN-1, has provided invaluable tools for elucidating the physiological roles of UT-B and exploring its potential as a therapeutic target for novel diuretics.[1][4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
This compound: A Potent and Selective UT-B Inhibitor
This compound (also known as UTBINH-14) is a small molecule inhibitor belonging to the triazolothienopyrimidine class.[1][4] It has been identified through high-throughput screening as a potent, reversible, and competitive inhibitor of the UT-B urea transporter.[4][5]
Mechanism of Action
This compound acts by directly binding to the UT-B protein.[4] Competition studies have demonstrated that its inhibitory potency is reduced with increasing urea concentrations, indicating a competitive binding mechanism near the urea binding site on the intracellular side of the transporter.[1][4] This reversible inhibition allows for the modulation of urea transport in a controlled manner.[4]
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy and properties of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | IC50 Value | Assay Method | Reference |
| UT-B | Human | 10 nM[1][4], 10.3 nM[6] | Stopped-flow light scattering | [1][4][6] |
| UT-B | Mouse | 25 nM[1][4], 25.1 nM[6] | Stopped-flow light scattering | [1][4][6] |
| UT-B | Human | 26.7 nM[5] | Urea efflux in erythrocytes | [5] |
Table 2: In Vivo Effects of this compound in Mice
| Parameter | Treatment | Effect | Reference |
| Urine Output | 300 µg; i.p., once | Increased | [5] |
| Urine Osmolality | 300 µg; i.p., once | Reduced | [5] |
| Urine Osmolality (with dDAVP) | Intraperitoneal administration | Reduced by ~700 mosm/kg H2O | [4] |
| Urine Urea Concentration | 300 µg; i.p., once | Reduced | [5] |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Tissue | Peak Concentration (after single i.p. injection) | Duration Above 1 µM | Reference |
| Kidney | ~10 µM (normalized to kidney water volume) | At least 4 hours | [4] |
| Blood | >1 µM | Several hours | [4] |
| Urine | >1 µM | Several hours | [4] |
Table 4: Selectivity and Cytotoxicity of this compound
| Parameter | Finding | Cell Line/Model | Reference |
| Selectivity | Highly selective for UT-B over UT-A isoforms | Not specified | [1][4][5] |
| Cytotoxicity | No cytotoxic effect observed up to 10 µM for 24h | MDCK cells | [5] |
Experimental Protocols
The identification and characterization of this compound have relied on specific and robust experimental methodologies. The following are detailed protocols for the key assays used.
Erythrocyte Lysis Assay for High-Throughput Screening
This assay is a primary screening method to identify potential UT-B inhibitors by measuring the lysis of red blood cells.[1][4]
Principle:
Red blood cells (erythrocytes) endogenously express high levels of UT-B.[1] The assay utilizes the urea analog acetamide, which is transported by UT-B.[1][4] Erythrocytes are pre-loaded with a hypertonic solution of acetamide. When these cells are rapidly diluted into an iso-osmotic, acetamide-free buffer, an outwardly directed acetamide gradient is created.[4] In the absence of an inhibitor, UT-B facilitates the rapid efflux of acetamide, preventing significant cell swelling and lysis.[1][4] However, in the presence of a UT-B inhibitor, acetamide efflux is blocked, leading to unopposed water influx, cell swelling, and subsequent lysis.[1][4] The degree of lysis is quantified by measuring the decrease in near-infrared light absorbance.[4]
Detailed Protocol:
-
Erythrocyte Preparation:
-
Obtain fresh whole blood (e.g., from mice or humans).
-
Wash the erythrocytes three times with phosphate-buffered saline (PBS) by centrifugation and aspiration of the supernatant and buffy coat.
-
Resuspend the packed erythrocytes to a 50% hematocrit in PBS.
-
-
Acetamide Loading:
-
Inhibitor Incubation:
-
Dispense 99 µL of the acetamide-loaded erythrocyte suspension into each well of a 96-well plate.
-
Add 1 µL of the test compound (e.g., this compound dissolved in DMSO) to each well to achieve the desired final concentration (typically with a final DMSO concentration of 1%).[7] Include positive (e.g., known inhibitor like phloretin) and negative (vehicle control) controls.[7]
-
Incubate the plate for 20 minutes at room temperature.[7]
-
-
Lysis Induction and Measurement:
-
Rapidly add 20 µL of the erythrocyte-inhibitor suspension to 180 µL of isotonic PBS in a separate 96-well plate.
-
Immediately measure the optical density at 710 nm (OD710) using a plate reader. A lower OD710 indicates a higher degree of cell lysis and thus, greater inhibition of UT-B.[1]
-
-
Data Analysis:
-
Calculate the percentage of lysis for each compound relative to the positive and negative controls.
-
A Z'-factor of ~0.6 is considered indicative of a robust assay for high-throughput screening.[1]
-
Stopped-Flow Light Scattering for Quantitative Inhibition Analysis
This is the gold standard secondary assay to confirm and quantify the inhibitory potency (IC50) of compounds identified in the primary screen.[1]
Principle:
This technique measures the rapid changes in cell volume in response to osmotic gradients. A suspension of erythrocytes is rapidly mixed with a hyperosmotic solution containing urea. This creates an inwardly directed urea gradient, causing an initial osmotic water efflux and cell shrinkage, which is detected as an increase in scattered light intensity. Subsequently, as urea and water enter the cell via UT-B, the cell reswells, leading to a decrease in scattered light intensity.[4][6] The rate of this reswelling phase is directly proportional to the rate of urea transport. By measuring this rate at various inhibitor concentrations, a dose-response curve can be generated to determine the IC50 value.[1][4]
Detailed Protocol:
-
Erythrocyte and Solution Preparation:
-
Prepare washed erythrocytes as described in the erythrocyte lysis assay protocol.
-
Prepare two solutions:
-
Solution A: Erythrocyte suspension in PBS.
-
Solution B: Hyperosmotic urea solution in PBS (e.g., to create a final 100 mM inwardly directed urea gradient upon mixing).[4]
-
-
The inhibitor to be tested (this compound) is added to both Solution A and Solution B to ensure its presence on both sides of the cell membrane.[4]
-
-
Stopped-Flow Measurement:
-
Load the erythrocyte suspension (Solution A) and the urea solution (Solution B) into the two separate syringes of a stopped-flow apparatus.
-
Rapidly mix equal volumes of the two solutions (<1 ms mixing time).[1]
-
Record the intensity of scattered light at a 90° angle to the incident light beam over time. The initial rapid increase in light scattering corresponds to cell shrinkage, and the subsequent slower decrease corresponds to cell reswelling due to urea influx.
-
-
Data Analysis:
-
The rate of urea transport is determined from the kinetics of the cell reswelling phase (the decreasing portion of the light scattering curve).[4]
-
Perform measurements at a range of inhibitor concentrations.
-
Plot the percentage of inhibition of the urea transport rate against the inhibitor concentration.
-
Fit the data to a single-site binding model to determine the IC50 value.[6]
-
Visualizations
The following diagrams illustrate key experimental and physiological concepts related to this compound.
References
- 1. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea Transporter Physiology Studied in Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for UT-B-IN-1 In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo mouse studies with UT-B-IN-1, a selective inhibitor of the urea transporter-B (UT-B). This compound serves as a valuable tool for investigating the role of urea transport in the urinary concentrating mechanism and exploring its potential as a novel diuretic agent.
Introduction
This compound, also known as UTBINH-14, is a potent, reversible, and competitive inhibitor of the urea transporter-B (UT-B).[1] It exhibits high selectivity for UT-B over UT-A isoforms and has demonstrated low toxicity in preclinical studies.[1][2] The primary mechanism of action of this compound involves the inhibition of urea transport, leading to increased urine output and reduced urine osmolality.[1][3] This novel diuretic mechanism, which does not target sodium transport like conventional diuretics, makes this compound a subject of interest for conditions involving fluid retention.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | IC₅₀ Value |
| UT-B | Human | 10 nM[1][2][3][4] |
| UT-B | Mouse | 25 nM[1][2][3][4] |
Table 2: In Vivo Efficacy of this compound in Mice
| Animal Model | Dosage | Administration Route | Key Findings |
| Wild-type male mice | 300 µg | Intraperitoneal (i.p.), single dose | Increased urine volume, reduced urine osmolality and urea concentration.[1][2] |
| Wild-type male mice with dDAVP* administration | 300 µg | Intraperitoneal (i.p.), single dose | Reduced urine osmolality and urea concentration.[1][2] |
| UT-B knockout mice | 300 µg | Intraperitoneal (i.p.), single dose | No significant effect on urine osmolality.[2] |
*dDAVP (1-deamino-8-D-arginine-vasopressin) is a V2-receptor agonist used to induce maximum urinary concentration.
Signaling Pathway and Mechanism of Action
This compound directly inhibits the UT-B protein, which is encoded by the Slc14a1 gene.[2] UT-B is primarily expressed in the descending vasa recta of the kidney and in erythrocytes.[2][5][6] In the kidney, UT-B plays a crucial role in the countercurrent exchange mechanism, which is responsible for generating and maintaining the high urea concentration in the renal medulla necessary for concentrating urine. By inhibiting UT-B, this compound disrupts this urea recycling process, leading to a decrease in the medullary osmotic gradient and consequently, reduced water reabsorption and increased urine output (diuresis).
Caption: Mechanism of this compound induced diuresis.
Experimental Protocols
Preparation of this compound Dosing Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure: This protocol yields a 2.5 mg/mL clear solution.[1]
-
Prepare a stock solution of this compound in DMSO at a concentration of 25.0 mg/mL.
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
Note: For continuous dosing periods exceeding two weeks, the stability of this formulation should be carefully considered.[1]
In Vivo Diuresis Study in Mice
Animal Model:
Experimental Groups:
-
Vehicle control group
-
This compound treated group (300 µg per mouse)[1]
-
(Optional) Positive control (e.g., a known diuretic)
-
(Optional) UT-B knockout mice treated with vehicle
-
(Optional) UT-B knockout mice treated with this compound
Procedure:
-
House the mice individually in metabolic cages to allow for accurate urine collection.
-
Administer a single intraperitoneal (i.p.) injection of this compound (300 µg) or vehicle.[1]
-
For studies investigating maximal urine concentration, administer the V2-receptor agonist dDAVP (1 µg/kg, i.p.) one hour after the this compound or vehicle injection.[2]
-
Collect urine at specified time intervals (e.g., every 4 hours) for up to 24 hours.
-
Measure the total urine volume for each collection period.
-
Analyze urine samples for osmolality and urea concentration.
Experimental Workflow
Caption: Workflow for in vivo diuresis study.
Toxicity and Selectivity
This compound has demonstrated low cytotoxicity in in vitro assays.[1] Studies using Madin-Darby Canine Kidney (MDCK) cells showed no cytotoxic effects at concentrations up to 10 µM after 24 hours of incubation.[1] Furthermore, this compound is highly selective for UT-B over UT-A isoforms, which is a critical characteristic for targeted in vivo studies.[1][2][3]
Concluding Remarks
The protocols and data presented provide a solid foundation for researchers to design and execute in vivo mouse studies with this compound. These studies will be instrumental in further elucidating the physiological roles of UT-B and in evaluating the therapeutic potential of UT-B inhibitors as a novel class of diuretics. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazolothienopyrimidine inhibitors of urea transporter UT-B reduce urine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UT-B1 urea transporter is expressed along the urinary and gastrointestinal tracts of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urea Transporter Physiology Studied in Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for Testing UT-B-IN-1 Efficacy
Abstract
This document provides detailed cell-based assay protocols to evaluate the efficacy of UT-B-IN-1, a potent and selective inhibitor of Urea Transporter B (UT-B). UT-B, encoded by the SLC14A1 gene, is crucial for urea transport across cell membranes and plays a significant role in the renal urinary concentrating mechanism.[1][2] Emerging evidence also links altered UT-B expression and function to pathologies such as bladder cancer, where it may influence cell apoptosis and proliferation.[3][4][5] These protocols are designed for researchers in drug development and cancer biology to assess the inhibitory activity of this compound on its direct target and to quantify its downstream effects on cancer cell viability and apoptosis.
Introduction
Urea Transporter B (UT-B) is a membrane protein that facilitates the passive transport of urea across cell membranes. It is highly expressed in the descending vasa recta of the kidney, erythrocytes, and to a lesser extent in the brain, bladder, and colon.[2][4][6] In the kidney, UT-B is essential for the countercurrent exchange mechanism that enables the production of concentrated urine.[1] Consequently, inhibitors of UT-B are being investigated as a novel class of diuretics.[7][8]
This compound is a reversible, competitive, and highly selective inhibitor of UT-B, with reported IC50 values of 10 nM for human UT-B and 25 nM for mouse UT-B.[1][9] Beyond its diuretic potential, the role of UT-B in cancer is gaining attention. Studies have shown that UT-B expression is significantly downregulated in bladder cancer tissues, and UT-B knockout in mice can lead to DNA damage and apoptosis in bladder epithelial cells.[3][4][5][10][11] This suggests that inhibiting UT-B function could be a therapeutic strategy for certain cancers.
This application note details two primary methodologies to assess the efficacy of this compound:
-
A direct functional assay using erythrocyte lysis to confirm and quantify the inhibition of UT-B-mediated urea transport.
-
A suite of cell-based assays using a bladder cancer cell line to determine the downstream anti-proliferative and pro-apoptotic effects of the inhibitor.
Signaling Pathway and Experimental Workflow
The protocols herein are designed to first confirm the direct inhibitory effect of this compound on its target protein and then to elucidate its potential anti-cancer effects, which are hypothesized to occur through the induction of apoptosis following transporter inhibition.
Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.
Caption: Overall experimental workflow for assessing this compound efficacy.
Protocol 1: UT-B Inhibition via Erythrocyte Lysis Assay
This protocol directly measures the inhibitory effect of this compound on UT-B function. It is based on established high-throughput screening methods.[1][5][7] The principle relies on the transport of a urea analog, acetamide, by UT-B. In hypotonic conditions, UT-B inhibition prevents acetamide efflux, leading to unopposed osmotic water influx and subsequent cell lysis.[1]
Caption: Principle of the erythrocyte osmotic lysis assay for UT-B inhibition.
Materials
-
Fresh whole blood (human or mouse) with anticoagulant (heparin or EDTA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetamide Loading Buffer: 1.25 M Acetamide and 5 mM Glucose in PBS[5]
-
Isotonic Buffer: 150 mM NaCl, 5 mM Glucose, 10 mM HEPES, pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phloretin (positive control inhibitor), 100 mM in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 710 nm
Methods
-
Erythrocyte Preparation:
-
Collect whole blood and centrifuge at 1,200 rpm for 5 minutes at 4°C.
-
Aspirate the plasma and buffy coat.
-
Wash the packed erythrocytes 3 times with 10 volumes of ice-cold PBS.
-
After the final wash, resuspend the packed erythrocytes to a 1% hematocrit in Acetamide Loading Buffer.
-
Store the erythrocyte suspension at 4°C and use within 24 hours.[5]
-
-
Inhibitor Incubation:
-
Prepare serial dilutions of this compound in PBS (e.g., from 1 nM to 10 µM final concentration). Include a DMSO vehicle control and a positive control (e.g., 200 µM Phloretin).
-
In a 96-well plate, add 99 µL of the 1% erythrocyte suspension to each well.
-
Add 1 µL of the diluted this compound, vehicle, or positive control to the respective wells.
-
Incubate the plate at room temperature for 20 minutes.[5]
-
-
Lysis Measurement:
-
Set the plate reader to measure absorbance at 710 nm in kinetic mode.
-
Using a multichannel pipette, rapidly inject 100 µL of Isotonic Buffer into each well to create the hypotonic shock.
-
Immediately begin reading the absorbance every 5-10 seconds for 2-5 minutes.
-
A decrease in absorbance (due to cell lysis) indicates UT-B inhibition.
-
-
Data Analysis:
-
Calculate the rate of lysis or use the endpoint absorbance value.
-
Normalize the data: 0% inhibition (vehicle control) and 100% inhibition (positive control or highest concentration of this compound).
-
Plot the normalized response against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cancer Cell Viability and Apoptosis Assays
This section describes protocols to test the efficacy of this compound on a UT-B-expressing cancer cell line. Human bladder cancer cell lines (e.g., T24, 5637) are recommended, as UT-B expression is well-documented in bladder tissue.[3][10] A non-cancerous urothelial cell line (e.g., SV-HUC-1) can be used as a control.
Materials
-
Human bladder cancer cell line (e.g., T24)
-
Appropriate cell culture medium (e.g., McCoy's 5A Medium for T24) with 10% FBS and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-UT-B, anti-Cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Methods
A. Cell Culture and UT-B Expression Verification
-
Culture T24 cells according to standard protocols.
-
Before testing, verify UT-B protein expression via Western Blot.
-
Lyse a confluent plate of cells with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Run 30 µg of protein lysate on an SDS-PAGE gel, transfer to a nitrocellulose membrane, and probe with an anti-UT-B antibody. A band of approximately 40-45 kDa is expected for glycosylated UT-B.[3]
B. Cell Viability (MTT) Assay
-
Seed T24 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 1, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
After treatment, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value for each time point.
C. Apoptosis (Annexin V/PI) Assay
-
Seed T24 cells in a 6-well plate and grow to ~70% confluency.
-
Treat cells with this compound at concentrations around the determined IC50 value (e.g., 1x and 2x IC50) for 24 or 48 hours.
-
Collect both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend cells in 1X Binding Buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the cell populations (live, early apoptotic, late apoptotic, necrotic) using a flow cytometer.
D. Western Blot for Apoptosis Markers
-
Treat cells in 6-well plates with this compound as in the apoptosis assay.
-
Lyse cells with RIPA buffer and quantify protein concentration.
-
Perform Western blotting as described in step A.
-
Probe membranes with primary antibodies against Cleaved Caspase-3, Bax, and Bcl-2. Use β-actin as a loading control.
-
Quantify band intensities to determine changes in protein expression relative to the control. An increase in Cleaved Caspase-3 and Bax, and a decrease in Bcl-2, would indicate apoptosis induction.[4]
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Inhibitory Activity of this compound
| Compound | Target | Assay Method | IC50 (nM) |
|---|---|---|---|
| This compound | Human UT-B | Erythrocyte Lysis | 10.3[1] |
| This compound | Mouse UT-B | Erythrocyte Lysis | 25.1[1] |
| Phloretin | Human UT-B | Erythrocyte Lysis | ~75,000 (75 µM)[2] |
Table 2: Efficacy of this compound on T24 Bladder Cancer Cells (Hypothetical Data)
| Treatment Concentration (µM) | Cell Viability (48h, % of Control) | Early Apoptotic Cells (24h, %) | Late Apoptotic Cells (24h, %) |
|---|---|---|---|
| 0 (Vehicle) | 100 ± 4.5 | 3.1 ± 0.8 | 1.5 ± 0.4 |
| 10 | 85.2 ± 5.1 | 8.9 ± 1.2 | 3.4 ± 0.6 |
| 25 (IC50) | 50.1 ± 3.8 | 25.6 ± 2.1 | 10.2 ± 1.5 |
| 50 | 22.7 ± 2.9 | 40.3 ± 3.5 | 18.9 ± 2.2 |
Table 3: Effect of this compound on Apoptotic Protein Expression (Hypothetical Data)
| Treatment (24h) | Bax/β-actin (Fold Change) | Bcl-2/β-actin (Fold Change) | Cleaved Caspase-3/β-actin (Fold Change) |
|---|---|---|---|
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| this compound (25 µM) | 2.8 | 0.4 | 4.5 |
Conclusion
The provided protocols offer a comprehensive framework for evaluating the efficacy of the UT-B inhibitor, this compound. The erythrocyte lysis assay serves as a robust method to confirm its direct, potent inhibition of UT-B. The subsequent cancer cell-based assays are designed to translate this molecular action into a quantifiable cellular phenotype, specifically assessing its potential as an anti-cancer agent by measuring its impact on cell viability and its ability to induce apoptosis. These detailed methodologies will enable researchers to generate reliable and reproducible data for the preclinical assessment of this compound.
References
- 1. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea transporter - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Physiological functions of urea transporter B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jscimedcentral.com [jscimedcentral.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Identification of a Novel UT-B Urea Transporter in Human Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a Novel UT-B Urea Transporter in Human Urothelial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of UT-B-IN-1 in MDCK Cell Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
UT-B-IN-1 is a potent and selective inhibitor of the urea transporter B (UT-B), also known as SLC14A1. UT-B plays a crucial role in the kidney's urine concentrating mechanism and is expressed in various other tissues, including the brain and bladder. Madin-Darby Canine Kidney (MDCK) cells are a well-established polarized epithelial cell line that endogenously expresses UT-B, making them a suitable in vitro model for studying urea transport and the effects of UT-B inhibitors. This document provides detailed application notes and protocols for the use of this compound in MDCK cell experiments, including cytotoxicity assessment, urea transport assays, and investigation of potential signaling pathways.
Data Presentation
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Parameter | Cell Line/System | Species | Value | Reference |
| hUT-B IC₅₀ | Erythrocytes | Human | 10 nM | [1] |
| mUT-B IC₅₀ | Erythrocytes | Mouse | 25 nM | [1] |
| Cytotoxicity | MDCK | Canine | No cytotoxic effect up to 10 µM for 24h | [1] |
Experimental Protocols
Cell Culture and Maintenance of MDCK Cells
A foundational requirement for reliable and reproducible experiments is the proper maintenance of MDCK cell cultures.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them in new flasks at the desired density.
Cytotoxicity Assay of this compound in MDCK Cells
Prior to functional assays, it is essential to determine the non-toxic concentration range of this compound in MDCK cells.
Materials:
-
MDCK cells
-
This compound
-
96-well plates
-
Cell viability assay kit (e.g., MTT, XTT, or PrestoBlue)
-
Plate reader
Protocol:
-
Seed MDCK cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range is 0-10 µM.[1]
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.[1]
-
After the incubation period, assess cell viability using a preferred cell viability assay kit according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Transepithelial Urea Flux Assay in MDCK Cells
This protocol is adapted from methods used for measuring urea transport in MDCK cells expressing other urea transporters and can be applied to study the inhibitory effect of this compound on endogenous UT-B.
Materials:
-
MDCK cells
-
Transwell permeable supports (e.g., 0.4 µm pore size)
-
This compound
-
[¹⁴C]urea
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Scintillation counter and scintillation fluid
Protocol:
-
Seed MDCK cells on Transwell inserts at a high density and culture them for 5-7 days to form a confluent and polarized monolayer.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Before the assay, wash the monolayers with pre-warmed HBSS.
-
Pre-incubate the monolayers with this compound at the desired, non-toxic concentrations in both the apical and basolateral chambers for a specified time (e.g., 30-60 minutes). Include a vehicle control.
-
To initiate the flux measurement, replace the apical medium with a fresh medium containing a known concentration of [¹⁴C]urea and the corresponding concentration of this compound or vehicle.
-
At specific time intervals (e.g., 5, 10, 15, 30 minutes), collect samples from the basolateral chamber and replace the basolateral medium with fresh, pre-warmed medium containing the inhibitor or vehicle.
-
Measure the radioactivity in the collected samples using a scintillation counter.
-
Calculate the rate of urea flux (e.g., in nmol/cm²/min) and determine the inhibitory effect of this compound.
Signaling Pathway Investigation
Recent studies suggest that UT-B expression and function may be regulated by signaling pathways distinct from the well-characterized cAMP/PKA pathway that governs UT-A1. One such putative pathway involves Transforming Growth Factor-beta (TGF-β) signaling.[2] UT-B has been shown to interact with the TGF-β type II receptor (TβRII), potentially stabilizing it and enhancing TGF-β/Smad signaling.[2]
Protocol for Investigating the Role of TGF-β Signaling in UT-B Function:
-
Culture MDCK cells to confluency.
-
Treat the cells with this compound in the presence or absence of TGF-β1.
-
Perform a urea flux assay as described above to determine if TGF-β1 modulates UT-B activity and if this modulation is affected by this compound.
-
Lyse the cells and perform Western blotting to analyze the phosphorylation levels of Smad2/3, key downstream effectors of the TGF-β pathway.
-
Investigate changes in the expression levels of UT-B and components of the TGF-β signaling pathway (TβRI, TβRII) using Western blotting or qPCR.
Visualizations
Caption: Experimental workflow for characterizing this compound effects in MDCK cells.
Caption: Putative TGF-β signaling pathway involving UT-B.
References
Application Notes and Protocols: UT-B-IN-1 Dosage and Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and effects of UT-B-IN-1 (also known as UTBinh-14), a selective inhibitor of the urea transporter B (UT-B), in animal models. The information is intended to guide researchers in designing and executing preclinical studies involving this compound.
Mechanism of Action
This compound is a reversible and competitive inhibitor of UT-B, a membrane channel protein crucial for urea transport across cell membranes.[1] In the kidney, UT-B is expressed in the endothelial cells of the descending vasa recta and plays a vital role in the renal countercurrent mechanism, which is responsible for concentrating urine.[1][2] By inhibiting UT-B, this compound disrupts the recycling of urea in the renal medulla, leading to a decrease in the medullary interstitial osmotic gradient.[2][3] This reduction in the osmotic gradient impairs the kidney's ability to reabsorb water, resulting in increased urine output (diuresis) and reduced urine osmolality.[2][4] this compound has been shown to be highly selective for UT-B over UT-A isoforms and exhibits low toxicity.[2][5]
Signaling Pathway of this compound in the Kidney
Caption: Mechanism of this compound induced diuresis.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Species | Value | Reference |
| IC₅₀ (UT-B) | Human | 10 nM | [2][4] |
| Mouse | 25 nM | [2][4] | |
| IC₅₀ (Urea Efflux) | Mouse (Erythrocytes) | 26.7 nM | [4] |
Table 2: In Vivo Dosage and Effects of this compound in Mice
| Parameter | Animal Model | Dosage | Administration Route | Vehicle | Observed Effects | Reference |
| Diuresis Study | Wild-type male mice | 300 µg | Intraperitoneal (i.p.), single dose | 5% DMSO, 2.5% Tween-80, 2.5% PEG-400 | Increased urine output; Reduced urine osmolality and urea concentration. | [2][4] |
| Urine Concentration Study | Wild-type male mice | 300 µg | Intraperitoneal (i.p.), single dose | 5% DMSO, 2.5% Tween-80, 2.5% PEG-400 | Reduced dDAVP-dependent urine osmolality by ~700 mOsm/kg H₂O. | [2][5][6] |
| Toxicity | MDCK cells | 0-10 µM (24h) | In vitro | N/A | No cytotoxicity observed. | [4] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Protocol 1: Evaluation of Diuretic Effect in Mice
Objective: To assess the effect of this compound on urine volume, osmolality, and urea concentration in mice with free access to food and water.
Materials:
-
This compound
-
Vehicle solution: 5% DMSO, 2.5% Tween-80, and 2.5% PEG-400 in saline.[2]
-
Male wild-type mice
-
Metabolic cages
-
Urine collection tubes
-
Osmometer
-
Urea assay kit
Procedure:
-
Acclimate male wild-type mice to individual metabolic cages for at least 24 hours with free access to food and water.
-
Prepare the this compound formulation by dissolving it in the vehicle solution to achieve the desired concentration for a 300 µg dose per mouse.[2][4] A typical injection volume is 100-200 µL.
-
Divide the mice into two groups: a control group receiving the vehicle only and a treatment group receiving this compound.
-
Administer a single intraperitoneal (i.p.) injection of either the vehicle or this compound (300 µg) to the respective groups.[2][4]
-
Collect urine from each mouse at specified time intervals (e.g., every 4 hours) for a total of 24 hours.
-
Measure the volume of urine collected at each time point.
-
Determine the osmolality of the urine samples using an osmometer.
-
Measure the urea concentration in the urine samples using a commercially available urea assay kit.
-
Analyze the data to compare urine volume, osmolality, and urea concentration between the control and this compound treated groups.
Experimental Workflow for In Vivo Diuresis Study
Caption: In vivo diuresis study workflow.
Protocol 2: Evaluation of Urine Concentrating Ability in Mice
Objective: To determine the effect of this compound on the maximum urine concentrating ability in mice stimulated with a vasopressin V2-receptor agonist (dDAVP).
Materials:
-
This compound
-
Vehicle solution: 5% DMSO, 2.5% Tween-80, and 2.5% PEG-400 in saline.[2]
-
dDAVP (1-deamino-8-D-arginine-vasopressin)
-
Male wild-type mice
-
Metabolic cages
-
Urine collection tubes
-
Osmometer
Procedure:
-
Acclimate male wild-type mice to individual metabolic cages for at least 24 hours with free access to food but restricted water for a defined period before the experiment to induce a state of antidiuresis.
-
Prepare the this compound formulation as described in Protocol 1.
-
Divide the mice into two groups: a control group receiving the vehicle only and a treatment group receiving this compound.
-
Administer a single intraperitoneal (i.p.) injection of either the vehicle or this compound (300 µg) to the respective groups.[2]
-
One hour after the initial injection, administer dDAVP (e.g., 1 mg/kg, i.p.) to all mice to stimulate maximum urine concentration.[7]
-
Collect urine from each mouse at specified time intervals (e.g., every hour) for several hours post-dDAVP administration.
-
Measure the osmolality of the urine samples using an osmometer.
-
Analyze the data to compare the maximum urine osmolality achieved in the control and this compound treated groups.
Note: It has been observed that this compound does not reduce urine osmolality in UT-B knockout mice, confirming its specific mechanism of action.[2][5]
Pharmacokinetics
After a single intraperitoneal injection of 300 µg of this compound in mice, the peak concentration in the kidney was found to be approximately 10 µM (normalized to kidney water volume) and remained above 1 µM for at least 4 hours, which is well above the IC₅₀ for UT-B inhibition in vitro.[2] Concentrations of this compound greater than 1 µM were also maintained in the blood and urine for several hours following administration.[2]
Safety and Selectivity
This compound has demonstrated a favorable safety and selectivity profile. In vitro studies have shown no cytotoxic effects on MDCK cells at concentrations up to 10 µM for 24 hours.[4] Furthermore, this compound is highly selective for UT-B over UT-A isoforms.[2][5]
These application notes and protocols are intended to serve as a starting point for researchers. Optimization of dosages, administration routes, and experimental designs may be necessary for specific animal models and research questions.
References
- 1. Developing Hypothetical Inhibition Mechanism of Novel Urea Transporter B Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Triazolothienopyrimidine inhibitors of urea transporter UT-B reduce urine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
UT-B-IN-1: A Novel Tool for Investigating Diuretic Mechanisms
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
UT-B-IN-1 is a potent, selective, and reversible inhibitor of the urea transporter B (UT-B), also known as SLC14A1.[1][2] As a member of the triazolothienopyrimidine class of inhibitors, this compound offers a unique mechanism of action for inducing diuresis by specifically blocking the transport of urea.[1] This contrasts with conventional diuretics that primarily target ion transporters.[1][3] The specificity of this compound for UT-B over other transporters, including the UT-A isoforms, makes it an invaluable tool for elucidating the role of urea transport in the urinary concentrating mechanism and for exploring novel diuretic strategies.[1][4] UT-B is highly expressed in the descending vasa recta of the renal medulla and in erythrocytes, where it plays a crucial role in the countercurrent exchange system that generates and maintains the hypertonic medullary interstitium necessary for water reabsorption.[1][5] By inhibiting UT-B, this compound disrupts this process, leading to increased urine output and reduced urine osmolality.[1][2] These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo settings to study its diuretic effects and mechanisms.
Mechanism of Action
This compound acts as a competitive inhibitor of UT-B, binding to an intracellular site on the transporter protein.[1] This reversible inhibition effectively blocks the passage of urea across the cell membrane.[1][4] In the kidney, this disruption of urea transport in the vasa recta diminishes the medullary osmotic gradient, thereby impairing the kidney's ability to concentrate urine.[1] The result is a diuretic effect characterized by an increase in urine volume and a decrease in urine osmolality, with a notable sparing of electrolytes such as Na+, K+, and Cl-.[6] This distinct, salt-sparing diuretic mechanism makes UT-B inhibitors like this compound a promising area of research for conditions such as hyponatremia and fluid-retaining states.[1][7]
Data Presentation
In Vitro Inhibition Data
| Compound | Target | Species | IC50 | Assay |
| This compound | UT-B | Human | 10 nM[1][2][4] | Erythrocyte Lysis Assay |
| This compound | UT-B | Mouse | 25 nM[1][2][4] | Erythrocyte Lysis Assay |
| This compound | UT-B | Mouse | 26.7 nM[2] | Urea Efflux Assay |
In Vivo Diuretic Effects in Mice
| Treatment | Condition | Urine Volume | Urine Osmolality | Urine Urea Concentration |
| This compound (300 µg, i.p.) | dDAVP-induced antidiuresis | Increased (vs. vehicle)[1] | Decreased by ~700 mOsm/kg H2O (vs. vehicle)[1] | Significantly Reduced[1] |
| This compound (300 µg, i.p.) | Free access to water (no dDAVP) | Significantly Increased[1][2] | Significantly Reduced[1][2] | Significantly Reduced[1][2] |
Experimental Protocols
Protocol 1: In Vitro Determination of UT-B Inhibition using Erythrocyte Lysis Assay
This protocol is adapted from the high-throughput screening method used to identify UT-B inhibitors.[1][4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Freshly collected mouse or human erythrocytes
-
Acetamide
-
Phosphate-buffered saline (PBS)
-
This compound
-
96-well microplates
-
Plate reader capable of measuring near-infrared light absorbance
Procedure:
-
Prepare Erythrocytes:
-
Wash freshly collected erythrocytes three times in cold PBS by centrifugation and resuspension.
-
Resuspend the packed erythrocytes to a 10% hematocrit in PBS.
-
-
Acetamide Loading:
-
Incubate the erythrocyte suspension with an equal volume of 2 M acetamide in PBS for 2 hours at 37°C to preload the cells.
-
-
Inhibitor Incubation:
-
Prepare a serial dilution of this compound in PBS.
-
In a 96-well plate, add 50 µL of the acetamide-loaded erythrocyte suspension to 50 µL of the this compound dilutions (or vehicle control).
-
Incubate for 10 minutes at room temperature.
-
-
Hypotonic Lysis:
-
Induce hypotonic stress by adding 100 µL of deionized water to each well. This creates an outwardly directed acetamide gradient.
-
-
Data Acquisition:
-
Immediately measure the near-infrared light absorbance (e.g., at 750 nm) of the plate every 15 seconds for 5 minutes. Cell lysis will result in a decrease in light scattering and thus a decrease in absorbance.
-
-
Data Analysis:
-
Calculate the initial rate of lysis for each concentration of this compound.
-
Plot the rate of lysis as a function of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vivo Assessment of Diuretic Activity in Mice
This protocol describes how to evaluate the diuretic effect of this compound in a mouse model.[1]
Objective: To measure the effect of this compound on urine output and osmolality.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle control (e.g., DMSO/PEG300/Tween-80/Saline)[2]
-
Metabolic cages
-
Osmometer
-
Urine collection tubes
Procedure:
-
Acclimation:
-
Acclimate mice individually in metabolic cages for at least 24 hours before the experiment to allow for adaptation and baseline urine collection. Ensure free access to food and water.
-
-
Baseline Measurement:
-
Collect urine for a 4-hour baseline period. Measure the volume and osmolality of the collected urine.
-
-
Compound Administration:
-
Administer this compound (e.g., 300 µg per mouse) or vehicle control via intraperitoneal (i.p.) injection.[2]
-
-
Urine Collection:
-
Immediately after injection, return the mice to the metabolic cages and collect urine for a defined period (e.g., 4 hours).[1]
-
-
Data Collection:
-
At the end of the collection period, measure the total urine volume.
-
Centrifuge the urine samples to remove any debris.
-
Measure the osmolality of the urine supernatant using an osmometer.
-
If required, analyze urine for urea and electrolyte concentrations.
-
-
Data Analysis:
-
Compare the urine volume, osmolality, and solute concentrations between the this compound-treated group and the vehicle-treated group. Use appropriate statistical tests (e.g., t-test or ANOVA) to determine significance.
-
Protocol 3: Evaluation of this compound in a dDAVP-Induced Antidiuresis Model
This protocol is designed to assess the efficacy of this compound under conditions of maximal urinary concentration.[1]
Objective: To determine if this compound can overcome vasopressin-induced antidiuresis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle control
-
1-deamino-8-D-arginine-vasopressin (dDAVP)
-
Metabolic cages
-
Osmometer
Procedure:
-
Acclimation and Baseline:
-
Follow steps 1 and 2 from Protocol 2.
-
-
Compound Administration:
-
Administer this compound (e.g., 300 µg per mouse, i.p.) or vehicle control.[1]
-
-
Induction of Antidiuresis:
-
One hour after the administration of this compound or vehicle, administer dDAVP (e.g., 1 µg/kg, i.p.) to induce maximal antidiuresis.[8]
-
-
Urine Collection:
-
Collect urine for the next 4 hours.[1]
-
-
Data Collection and Analysis:
-
Follow steps 5 and 6 from Protocol 2 to measure and analyze urine volume and osmolality.
-
Visualizations
Caption: Signaling pathway of this compound diuretic action.
References
- 1. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CV Pharmacology | Diuretics [cvpharmacology.com]
- 4. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological functions of urea transporter B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jscimedcentral.com [jscimedcentral.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Practical Guide to Using UT-B-IN-1 in the Lab: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the laboratory use of UT-B-IN-1 (also known as UTBinh-14), a potent and selective inhibitor of the Urea Transporter-B (UT-B). This compound serves as a critical tool for investigating the physiological roles of UT-B in renal function, neuroscience, and cancer biology.
Introduction
This compound is a reversible and competitive inhibitor of the urea transporter B (SLC14A1), a membrane protein crucial for urea transport across cell membranes.[1][2] UT-B plays a significant role in the kidney's urine concentrating mechanism, and its inhibition leads to diuretic effects.[2][3][4] This inhibitor has demonstrated high selectivity for UT-B over UT-A isoforms, making it a valuable pharmacological tool for targeted studies.[1][2][5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity from published studies.
| Parameter | Species | Value | Assay Conditions | Reference |
| IC₅₀ | Human UT-B | 10 nM | Erythrocyte osmotic lysis assay | [1][2][5] |
| IC₅₀ | Mouse UT-B | 25 nM | Erythrocyte osmotic lysis assay | [1][2][5] |
| IC₅₀ | Mouse UT-B (in erythrocytes) | 26.7 nM | Urea efflux in preloaded erythrocytes | [1] |
| Cytotoxicity | MDCK cells | No significant cytotoxicity up to 10 µM | 24-hour incubation | [1] |
Mechanism of Action and Signaling Pathway
This compound directly inhibits the UT-B protein, which is embedded in the cell membrane. By binding to the transporter, this compound competitively blocks the passage of urea, thereby inhibiting its transport across the cell membrane.[2][5] This action is particularly relevant in the kidney, where UT-B in the vasa recta is essential for maintaining the high urea concentration in the renal medulla required for water reabsorption. Inhibition of UT-B disrupts this process, leading to increased urine output (diuresis).[2][3]
Caption: Mechanism of this compound action on the Urea Transporter B.
Experimental Protocols
In Vitro Inhibition of UT-B in Erythrocytes (Urea Efflux Assay)
This protocol is a standard method to determine the inhibitory activity and IC₅₀ of this compound using red blood cells, which endogenously express UT-B.[4]
Materials:
-
Freshly collected whole blood (e.g., from mouse or human)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Urea solution (e.g., 1 M in PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Test tubes or 96-well plates
-
Spectrophotometer or plate reader capable of measuring light scattering or absorbance at 600 nm
Procedure:
-
Erythrocyte Preparation:
-
Wash freshly collected erythrocytes three times with ice-cold PBS by centrifugation (e.g., 1500 x g for 5 minutes) and aspiration of the supernatant and buffy coat.
-
Resuspend the packed erythrocytes in PBS to a final concentration of 1% (v/v).
-
-
Urea Loading:
-
Incubate the 1% erythrocyte suspension with an equal volume of a hypertonic urea solution (e.g., final concentration 500 mM) for at least 30 minutes at room temperature to allow urea to equilibrate across the cell membrane.
-
-
Inhibitor Incubation:
-
Prepare serial dilutions of this compound in PBS.
-
Add the desired concentrations of this compound or vehicle (DMSO) to the urea-loaded erythrocyte suspension and incubate for 15-20 minutes at room temperature.
-
-
Urea Efflux and Lysis Measurement (Stopped-Flow or Manual Mixing):
-
Rapidly mix the urea-loaded erythrocyte suspension with a large volume (e.g., 1:10 ratio) of an iso-osmotic, urea-free solution (PBS). This creates an outwardly directed urea gradient, causing water to initially leave the cells (crenation), followed by urea efflux and subsequent water entry, leading to cell swelling and eventual lysis.
-
Monitor the change in light scattering or absorbance at 600 nm over time. Inhibition of UT-B will slow urea efflux, leading to more rapid and extensive cell swelling and lysis.
-
-
Data Analysis:
-
Calculate the initial rate of change in light scattering or the time to 50% lysis for each inhibitor concentration.
-
Plot the rate or inverse of the lysis time against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing Hypothetical Inhibition Mechanism of Novel Urea Transporter B Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazolothienopyrimidine inhibitors of urea transporter UT-B reduce urine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: UT-B-IN-1 for Inhibiting Urea Efflux in Red Blood Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
UT-B-IN-1 is a potent, selective, and reversible inhibitor of the urea transporter B (UT-B), also known as SLC14A1.[1][2] UT-B is a crucial membrane protein that facilitates the rapid transport of urea across cell membranes, playing a significant role in the urinary concentrating mechanism and maintaining osmotic balance in various tissues, including red blood cells.[3][4][5] The ability of this compound to specifically block urea efflux from red blood cells makes it a valuable tool for studying urea transport mechanisms and a potential therapeutic agent for conditions where modulating urea concentration is beneficial, such as in certain diuretic strategies.[2]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its use in red blood cell urea transport assays.
Chemical Properties
| Property | Value |
| IUPAC Name | N-(4-acetylphenyl)-5-methyl-4,7-dihydro-[1][2][6]triazolo[1,5-a]thieno[3,2-d]pyrimidine-6-carboxamide |
| Molecular Formula | C17H14N6O2S |
| Molecular Weight | 366.40 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound acts as a competitive inhibitor of the UT-B transporter.[2] It binds to an intracellular site on the UT-B protein, thereby blocking the channel and preventing the passage of urea.[2] This inhibition is reversible, meaning the transporter can regain its function upon removal of the inhibitor.[2]
Quantitative Data
The following table summarizes the inhibitory potency of this compound on urea transport in red blood cells.
| Parameter | Species | Value | Reference |
| IC50 (Urea Influx) | Human | 10.3 nM | [2] |
| Mouse | 25.1 nM | [2] | |
| IC50 (Urea Efflux) | Human | 26.7 nM | [1][2] |
| Inhibition Type | - | Competitive | [2] |
| Reversibility | - | Reversible | [2] |
Experimental Protocols
Protocol 1: Stopped-Flow Light Scattering Assay for Urea Efflux Inhibition
This method is the gold standard for quantitatively measuring the inhibition of urea transport in red blood cells.[7] It relies on detecting changes in red blood cell volume, which are inferred from alterations in light scattering, in response to osmotic gradients.
Materials:
-
Freshly collected red blood cells (human or mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Urea solutions of varying concentrations in PBS
-
This compound stock solution in DMSO
-
Stopped-flow apparatus with a light scattering detector
Procedure:
-
Prepare Red Blood Cells:
-
Wash freshly collected red blood cells three times in cold PBS by centrifugation (e.g., 1000 x g for 5 minutes) to remove plasma and buffy coat.
-
Resuspend the packed red blood cells in PBS to the desired final concentration (e.g., 0.5% hematocrit).
-
-
Pre-incubation with this compound:
-
Incubate the red blood cell suspension with various concentrations of this compound (or vehicle control, DMSO) for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Stopped-Flow Measurement:
-
Load the pre-incubated red blood cell suspension into one syringe of the stopped-flow apparatus.
-
Load a hyperosmotic urea solution (e.g., 200 mM urea in PBS) into the other syringe.
-
Rapidly mix the two solutions (1:1 ratio) to create an inwardly directed urea gradient. This will initially cause the red blood cells to shrink due to water efflux, followed by swelling as urea and water enter the cells down their respective gradients.
-
Record the change in light scattering at a 90° angle over time. The initial shrinking phase causes an increase in light scattering, while the subsequent swelling phase results in a decrease.
-
-
Data Analysis:
-
The rate of cell swelling is proportional to the rate of urea influx. Fit the swelling phase of the light scattering curve to an exponential function to determine the rate constant.
-
Plot the rate constants against the concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Erythrocyte Hemolysis Assay for Screening UT-B Inhibitors
This assay is a high-throughput method suitable for screening compound libraries to identify potential UT-B inhibitors.[2][7] It is based on the principle that inhibiting urea (or a urea analogue like acetamide) efflux in a hypotonic environment leads to cell swelling and eventual lysis.
Materials:
-
Freshly collected red blood cells
-
PBS, pH 7.4
-
Acetamide solution (e.g., 1.5 M)
-
Test compounds (including this compound as a positive control) dissolved in DMSO
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 577 nm
Procedure:
-
Prepare Red Blood Cells:
-
Wash red blood cells as described in Protocol 1.
-
Resuspend the packed cells in PBS.
-
-
Compound Incubation:
-
Add the test compounds at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (a known UT-B inhibitor like this compound).
-
Add the red blood cell suspension to each well and incubate for a specified time (e.g., 10 minutes) at room temperature.
-
-
Induce Hemolysis:
-
To initiate the assay, add a hypotonic solution containing a urea analogue (e.g., acetamide) to each well to create an outwardly directed gradient. In the absence of an inhibitor, the analogue will rapidly exit the cell via UT-B, preventing significant swelling and lysis. In the presence of an inhibitor, the analogue is trapped inside, leading to water influx, swelling, and lysis.
-
Incubate for a set period (e.g., 30 minutes) at room temperature.
-
-
Measure Hemolysis:
-
Centrifuge the 96-well plate to pellet the intact red blood cells.
-
Transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at 577 nm, which corresponds to the amount of hemoglobin released from lysed cells.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each compound concentration relative to a positive control (100% lysis, achieved by adding a detergent like Triton X-100) and a negative control (0% lysis, cells in isotonic buffer).
-
Compounds that show a concentration-dependent increase in hemolysis are potential UT-B inhibitors.
-
Selectivity and Toxicity
This compound exhibits high selectivity for UT-B over UT-A isoforms.[1] In vitro studies have shown that this compound has no cytotoxic effects on Madin-Darby canine kidney (MDCK) cells at concentrations up to 10 µM after 24 hours of incubation.[1]
In Vivo Applications
In animal models, intraperitoneal administration of this compound has been shown to increase urine output and decrease urine osmolality, demonstrating its potential as a diuretic.[1][2]
Conclusion
This compound is a valuable research tool for investigating the physiology and pharmacology of the UT-B urea transporter. Its high potency and selectivity make it suitable for a range of in vitro and in vivo studies. The provided protocols offer standardized methods for assessing its inhibitory activity on urea efflux in red blood cells. As with any chemical compound, appropriate safety precautions should be taken during handling and storage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological functions of urea transporter B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
UT-B-IN-1 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of UT-B-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent, selective, and reversible inhibitor of the urea transporter-B (UT-B), which is encoded by the SLC14A1 gene.[1][2] It has IC50 values of 10 nM for human UT-B and 25 nM for mouse UT-B.[1][3][4] UT-B is a membrane protein that facilitates the transport of urea across cell membranes and plays a crucial role in the kidney's urine concentrating mechanism.[1][5] By inhibiting UT-B, this compound can increase urine output and reduce urine osmolality, making it a subject of research for its potential as a novel diuretic.[1][3][6]
Q2: What is the recommended primary solvent for dissolving this compound?
A2: The recommended primary solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[3][4] It is soluble in DMSO at a concentration of 100 mg/mL (219.50 mM).[3] For cell culture experiments, it is advisable to prepare a stock solution in DMSO at a concentration at least 1000 times higher than the final working concentration to minimize the effect of the solvent on the cells.[4][7]
Q3: What should I do if the powdered this compound adheres to the vial?
A3: If the powder is stuck to the sides or cap of the vial, it is recommended to centrifuge the vial at approximately 3000 rpm for a few minutes to collect all the powder at the bottom before opening and weighing.[4]
Q4: My this compound solution is precipitating. What are the common causes and solutions?
A4: Precipitation can occur for a few reasons:
-
Hygroscopic DMSO: DMSO readily absorbs moisture from the air. The presence of water can significantly reduce the solubility of this compound. Always use freshly opened, anhydrous DMSO to prepare your stock solution.[3][4]
-
Low Temperature: Storing the DMSO stock solution at low temperatures (-20°C or -80°C) can sometimes cause the compound to precipitate out. Before use, allow the vial to warm to room temperature and ensure the solution is clear. If precipitation is visible, brief sonication or warming can help redissolve the compound.[3]
-
Aqueous Dilution: When diluting the DMSO stock solution into an aqueous buffer or cell culture medium, the final concentration of this compound may exceed its solubility limit in the aqueous environment. Ensure the final concentration is within the soluble range for your experimental conditions.
Q5: How should I store this compound stock solutions?
A5: Stock solutions of this compound in a solvent can be stored at -80°C for up to one year or at -20°C for up to one month.[3][4] The powder form is stable for up to three years when stored at -20°C.[4] For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use.[3]
Q6: Is this compound cytotoxic?
A6: this compound has been shown to have low toxicity. Studies have demonstrated no significant cytotoxic effects on MDCK cells at concentrations up to 10 μM for 24 hours.[1][3]
Solubility Data
The following table summarizes the solubility of this compound in various solvent systems for in vitro and in vivo applications.
| Application | Solvent System | Max Solubility | Notes |
| In Vitro | DMSO | 100 mg/mL (219.50 mM) | Requires sonication; use fresh DMSO.[3] |
| In Vivo | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (5.49 mM) | Requires sonication.[3] |
| In Vivo | 10% DMSO, 90% Corn Oil | 2.5 mg/mL (5.49 mM) | Requires sonication.[3] |
| In Vivo | 5% DMSO, 2.5% Tween-80, 2.5% PEG-400 in H₂O | 1 mg/mL | Used for intraperitoneal injection in mice.[1] |
Experimental Protocols & Troubleshooting
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO (In Vitro)
Objective: To prepare a high-concentration stock solution for subsequent dilution in cell culture media or aqueous buffers.
Materials:
-
This compound powder (M.W. 455.58 g/mol )[4]
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated balance and weighing paper
-
Pipettors and sterile tips
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Preparation: Bring the vial of this compound powder and the anhydrous DMSO to room temperature.
-
Weighing: Tare a sterile microcentrifuge tube on the balance. Carefully weigh the desired amount of this compound powder (e.g., 4.56 mg for 100 µL of 100 mM stock).
-
Solubilization: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For 4.56 mg, add 100 µL of DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes.
-
Troubleshooting - Precipitation: If the compound does not fully dissolve or if precipitation is observed, use an ultrasonic water bath to aid dissolution.[3] Sonicate for 5-10 minute intervals, checking for clarity. Gentle warming (e.g., 37°C) can also be applied in conjunction with sonication.[3]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[3]
Protocol 2: Preparation of a 2.5 mg/mL Working Solution (In Vivo)
Objective: To prepare a working solution suitable for intraperitoneal (i.p.) administration in animal models.
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Pipettors and sterile tips
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Prepare a DMSO Stock: First, prepare a clear stock solution of this compound in DMSO (e.g., 25 mg/mL) following the initial steps of Protocol 1.
-
Co-solvent Addition (Example for 1 mL final volume): a. In a sterile conical tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.[3] c. Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.[3] d. Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex thoroughly.[3]
-
Troubleshooting - Phase Separation: If precipitation or phase separation occurs, sonicate the final solution in a water bath until it becomes clear.[3]
-
Administration: This protocol yields a clear working solution of 2.5 mg/mL. It is recommended to use this solution on the same day it is prepared.[3]
Visualizations
Mechanism of Action of this compound
References
- 1. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological functions of urea transporter B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Developing Hypothetical Inhibition Mechanism of Novel Urea Transporter B Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triazolothienopyrimidine inhibitors of urea transporter UT-B reduce urine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting UT-B-IN-1 precipitation in solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with UT-B-IN-1. Our aim is to help you resolve common issues encountered during your experiments, with a focus on addressing the precipitation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the urea transporter B (UT-B), also known as SLC14A1.[1][2] It functions by reversibly and competitively blocking the channel through which urea passes, thereby inhibiting the transport of urea across cell membranes.[2] This mechanism has been shown to have a diuretic effect, increasing urine output and reducing urine osmolality in preclinical models.[1][2]
Q2: I observed precipitation after adding this compound to my aqueous buffer. What is the primary cause?
A2: this compound is a lipophilic compound with limited solubility in aqueous solutions.[3] Precipitation commonly occurs when a concentrated stock solution of this compound, typically prepared in an organic solvent like DMSO, is diluted into an aqueous buffer such as cell culture medium or phosphate-buffered saline (PBS).[3] The abrupt change in solvent polarity reduces the solubility of the compound, causing it to fall out of solution.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1] It is highly soluble in DMSO, allowing for the preparation of a concentrated stock that can then be diluted to the final working concentration.[1] To ensure the best results, it is advisable to use newly opened, anhydrous DMSO, as absorbed moisture can affect the solubility of the compound.[1]
Q4: How should I store my this compound stock solution?
A4: For long-term storage, it is recommended to store the this compound stock solution at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable.[1] It is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3]
Troubleshooting Guide: this compound Precipitation
If you are experiencing precipitation of this compound in your experimental solution, please follow the steps outlined below.
Initial Checks
-
Visual Inspection: Confirm the presence of a precipitate. This may appear as cloudiness, visible particles, or a film on the surface of the container. For less obvious precipitation, a small drop of the solution can be examined under a microscope.[3]
-
Solvent Quality: Ensure that the DMSO used for the stock solution was of high quality and anhydrous.[1]
-
Concentration Verification: Double-check your calculations to ensure that the final concentration of this compound in your working solution does not exceed its solubility limit in the chosen solvent system.
Resolving Precipitation
If precipitation is confirmed, the following methods can be employed to redissolve the compound:
-
Sonication: This is often the most effective method.[1][3] Immerse the vial containing your solution in a sonicator bath until the precipitate dissolves. This may take several minutes to an hour.[3]
-
Gentle Heating: Gently warm the solution in a water bath. Do not exceed 50°C to avoid potential degradation of the compound.[3]
-
Vortexing: For minor precipitation, vigorous vortexing may be sufficient to bring the compound back into solution.[3]
If precipitation persists, consider preparing a fresh working solution using the detailed protocol below.
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in various solvent systems.
| Solvent System | Concentration | Observations | Reference |
| 100% DMSO | 100 mg/mL (219.50 mM) | Requires sonication. | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (5.49 mM) | Clear solution; requires sonication. | [1] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (5.49 mM) | Clear solution; requires sonication. | [1] |
| 5% DMSO, 2.5% Tween-80, 2.5% PEG400 in H₂O | 1 mg/mL | Formulation for in vivo (mice) studies. | [2] |
Experimental Protocol: Preparation of this compound Working Solution
This protocol provides a step-by-step guide for preparing a 10 µM working solution of this compound in a typical cell culture medium, starting from a 10 mM DMSO stock solution.
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Cell culture medium (or desired aqueous buffer)
-
Pipettes and sterile tips
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the required mass of this compound to prepare your desired volume of a 10 mM stock solution (Molecular Weight of this compound is approximately 455.5 g/mol ).
-
Add the calculated amount of this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex thoroughly and sonicate until the compound is completely dissolved.[1]
-
-
Prepare the 10 µM Working Solution:
-
Warm the cell culture medium to 37°C.
-
In a sterile tube, add the required volume of the pre-warmed cell culture medium.
-
While vortexing the medium at a moderate speed, slowly add the required volume of the 10 mM this compound stock solution. For example, to make 1 mL of a 10 µM solution, add 1 µL of the 10 mM stock to 999 µL of medium.
-
Continue vortexing for another 30 seconds to ensure thorough mixing.
-
-
Final Check:
-
Visually inspect the working solution for any signs of precipitation. If any cloudiness is observed, sonicate the solution for a few minutes.
-
The final concentration of DMSO in the working solution should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Mechanism of UT-B inhibition by this compound.
References
Technical Support Center: Optimizing UT-B-IN-1 for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of UT-B-IN-1 in in vitro assays.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent, selective, reversible, and competitive inhibitor of the urea transporter B (UT-B), also known as SLC14A1.[1][2][3] It functions by blocking the channel through which urea passes, thereby inhibiting the transport of urea across the cell membrane.[3][4] UT-B is crucial for the urinary concentrating mechanism in the kidneys and is also expressed in other tissues like erythrocytes, the bladder, and the brain.[4][5][6][7]
2. What is the recommended concentration range for this compound in in vitro assays?
The optimal concentration of this compound depends on the specific cell type and assay. However, a general starting point can be derived from its IC50 values:
For complete inhibition in sensitive assays like the erythrocyte lysis assay, concentrations up to 1 µM have been shown to be effective.[8] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
3. How do I dissolve and store this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] For in vitro experiments, it is advisable to prepare a concentrated stock solution in high-quality, anhydrous DMSO.
-
Stock Solution Preparation: To prepare a 10 mM stock solution, dissolve 4.56 mg of this compound (Molecular Weight: 455.58 g/mol ) in 1 mL of DMSO. Sonication may be required to aid dissolution.[1]
-
Storage: Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
4. Is this compound cytotoxic?
This compound has been shown to have low cytotoxicity. In Madin-Darby canine kidney (MDCK) cells, no cytotoxic effects were observed at concentrations up to 10 µM following 24 hours of incubation.[1][8] However, it is always recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) in your specific cell line to confirm the non-toxic concentration range under your experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibitory effect | Incorrect concentration: The concentration of this compound may be too low for the specific cell type or assay conditions. | Perform a dose-response experiment to determine the optimal inhibitory concentration. Start with a range from 1 nM to 10 µM. |
| Degraded inhibitor: Improper storage or multiple freeze-thaw cycles may have degraded the compound. | Prepare a fresh stock solution of this compound. Ensure proper storage at -20°C or -80°C. | |
| Low UT-B expression: The cell line used may not express UT-B or expresses it at very low levels. | Confirm UT-B expression in your cell line using techniques like RT-qPCR or Western blotting. | |
| Precipitation in media | Low solubility in aqueous solution: this compound has limited solubility in aqueous media. | Ensure the final DMSO concentration in your culture medium is kept low (typically ≤ 0.1%) to prevent precipitation. Prepare intermediate dilutions of the stock solution in culture medium before adding to the final assay. |
| Inconsistent results | Variable cell conditions: Differences in cell density, passage number, or growth phase can affect experimental outcomes. | Standardize your cell culture and experimental procedures. Use cells within a consistent passage number range and seed them at a uniform density. |
| Pipetting errors: Inaccurate pipetting can lead to variability in the final concentration of the inhibitor. | Calibrate your pipettes regularly and use appropriate pipetting techniques. |
Quantitative Data Summary
| Parameter | Human | Mouse | Reference |
| IC50 (UT-B) | 10 nM | 25 nM | [1][3] |
| Effective Inhibitory Concentration (Erythrocyte Lysis Assay) | ~1 µM (for near 100% inhibition) | ~1 µM (for near 100% inhibition) | [8] |
| Non-cytotoxic Concentration (MDCK cells, 24h) | Up to 10 µM | Not Specified | [1][8] |
Experimental Protocols
Erythrocyte Osmotic Lysis Assay for UT-B Inhibition
This assay is a common method to screen for and characterize UT-B inhibitors. It is based on the principle that UT-B facilitates the rapid movement of urea (or its analog, acetamide) across the erythrocyte membrane. Inhibition of UT-B slows this process, leading to cell swelling and lysis in a hypotonic environment.
Materials:
-
Fresh whole blood (human or mouse)
-
Phosphate-buffered saline (PBS)
-
Acetamide
-
This compound stock solution (in DMSO)
-
96-well microplates (round-bottom and black-walled, clear-bottom)
-
Plate reader capable of measuring absorbance at near-infrared wavelengths (e.g., 700 nm)
Methodology:
-
Erythrocyte Preparation:
-
Collect whole blood in a tube containing an anticoagulant (e.g., heparin).
-
Wash the erythrocytes three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and aspiration of the supernatant and buffy coat.
-
Resuspend the packed erythrocytes to a hematocrit of approximately 1% in PBS containing 1.25 M acetamide and 5 mM glucose.
-
-
Inhibitor Incubation:
-
Add 100 µL of the erythrocyte suspension to each well of a 96-well round-bottom microplate.
-
Add this compound to the desired final concentrations (e.g., in a dose-response range). Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1%).
-
Incubate for 10 minutes at room temperature.
-
-
Lysis Induction and Measurement:
-
Rapidly add 20 µL of the erythrocyte suspension from the incubation plate to each well of a 96-well black-walled plate containing 180 µL of isosmolar buffer (PBS with the same final DMSO concentration as the incubation). This creates a hypotonic shock.
-
Immediately measure the change in light scattering (absorbance) at a near-infrared wavelength (e.g., 700 nm) over time using a plate reader. The rate of decrease in absorbance is proportional to the rate of cell lysis.
-
-
Data Analysis:
-
Calculate the initial rate of lysis for each concentration of this compound.
-
Plot the rate of lysis as a function of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of this compound action and its cellular consequences.
Caption: Workflow for the erythrocyte osmotic lysis assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Triazolothienopyrimidine inhibitors of urea transporter UT-B reduce urine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developing Hypothetical Inhibition Mechanism of Novel Urea Transporter B Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urea Transporter UT-B Deletion Induces DNA Damage and Apoptosis in Mouse Bladder Urothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urea transporter proteins as targets for small-molecule diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological functions of urea transporter B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]
stability of UT-B-IN-1 stock solutions at -20°C and -80°C
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of UT-B-IN-1 stock solutions and addresses common issues encountered during experimentation.
Stability of this compound Stock Solutions
Proper storage of this compound stock solutions is critical for maintaining their potency and ensuring the reproducibility of experimental results. The stability of the compound is dependent on the storage temperature and the solvent used.
Quantitative Stability Data
The following table summarizes the recommended storage conditions and stability periods for this compound stock solutions. Adherence to these guidelines will help minimize degradation of the compound.
| Storage Temperature | Solvent | Recommended Storage Period | Source |
| -20°C | DMSO | Up to 1 month | [1] |
| -80°C | DMSO | Up to 6 months | [1] |
| -80°C | In solvent | Up to 1 year | [2] |
| -20°C | Powder | Up to 3 years | [2] |
Note: It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] For in vivo experiments, it is best to prepare fresh working solutions daily.[1]
Troubleshooting Guide and FAQs
This section addresses common questions and problems that may arise when working with this compound stock solutions.
Q1: My this compound stock solution has been stored at -20°C for longer than the recommended one month. Can I still use it?
A1: It is not recommended to use stock solutions stored beyond the suggested stability period. The compound may have degraded, which could lead to inaccurate and unreliable experimental results. For optimal performance, it is best to prepare a fresh stock solution. If you must use an older stock, it is crucial to perform a quality control experiment, such as a dose-response curve in a validated assay, to confirm its activity.
Q2: I observed precipitation in my this compound stock solution after thawing. What should I do?
A2: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To redissolve the compound, you can gently warm the vial and use sonication.[1] Before use, ensure that the solution is clear and homogenous. If the precipitate does not dissolve, it is advisable to prepare a fresh stock solution.
Q3: What is the best solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions.[1][2] For in vivo studies, specific formulations are required. One such formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% Corn Oil.[1] Always use high-purity, anhydrous solvents to minimize degradation.
Q4: How can I be sure that my this compound is active in my experiments?
A4: The bioactivity of this compound can be confirmed by performing a functional assay. This compound is a known inhibitor of the urea transporter-B (UT-B).[1][2] A common method to assess its activity is to measure the inhibition of urea transport in erythrocytes.[1][3] This can be done using a stopped-flow light scattering assay to monitor erythrocyte swelling in response to a urea gradient.[3][4] A potent inhibitor should demonstrate a dose-dependent inhibition of urea transport.
Q5: Should I be concerned about the metabolic stability of this compound in my experiments?
A5: The metabolic stability of any small molecule inhibitor can influence its efficacy, particularly in in vivo studies. While this compound has been shown to be effective in mice, its metabolic profile should be considered.[1][3] For long-term in vivo studies, it may be beneficial to assess the metabolic stability of this compound in the relevant biological matrix (e.g., liver microsomes, plasma).
Experimental Protocols
Protocol for Assessing the Stability of this compound Stock Solutions
This protocol provides a general framework for evaluating the stability of this compound stock solutions over time at -20°C and -80°C.
1. Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound in high-purity, anhydrous DMSO (e.g., 10 mM).
-
Aliquot the stock solution into multiple single-use, tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture and air.
2. Storage:
-
Store one set of aliquots at -20°C and another set at -80°C.
-
Designate specific time points for analysis (e.g., 0, 1, 2, 4, 8, and 12 weeks).
3. Sample Analysis:
-
At each time point, retrieve one aliquot from each storage temperature.
-
Analyze the concentration and purity of this compound using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or mass spectrometry (LC-MS).
-
The HPLC method should be capable of separating the parent compound from any potential degradation products.
4. Data Analysis:
-
Quantify the peak area of the this compound parent compound at each time point.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
A common stability threshold is retaining at least 90% of the initial concentration.
5. Functional Assay (Optional but Recommended):
-
In parallel with the analytical testing, assess the biological activity of the stored aliquots using a relevant functional assay, such as the erythrocyte urea transport assay.
-
Compare the IC50 values of the stored samples to that of a freshly prepared standard.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action on the urea transporter-B.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound stock solutions.
References
Technical Support Center: Improving the Reliability of the Erythrocyte Lysis Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the reliability and consistency of their erythrocyte lysis assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during the erythrocyte lysis assay in a question-and-answer format.
Issue 1: High Background Hemolysis in Negative Controls
-
Question: I am observing a high level of hemolysis in my negative control (vehicle control) wells. What could be the cause and how can I fix it?
-
Answer: High background hemolysis can obscure the true effect of your test compound. Several factors can contribute to this issue:
-
Improper Sample Handling: Mechanical stress during blood collection and processing is a major cause of premature erythrocyte lysis.[1][2][3] Avoid vigorous shaking or mixing of blood samples.[2][4] When preparing erythrocyte suspensions, centrifuge at low speeds (e.g., 500 x g) and handle the cell pellets gently.[5][6]
-
Suboptimal Buffer Conditions: The pH and osmolarity of your buffer are critical for maintaining erythrocyte integrity. Ensure your buffer (e.g., PBS) is isotonic and at a physiological pH (7.2-7.4).
-
Temperature Fluctuations: Exposing erythrocytes to extreme temperatures, including improper storage or rapid temperature changes, can induce lysis.[7][8] Maintain a consistent temperature of 37°C during the incubation period.[9][10][11]
-
Contamination: Bacterial or chemical contamination can lead to cell lysis.[12] Use sterile reagents and aseptic techniques throughout the procedure.
-
Issue 2: Inconsistent or Irreproducible Results
-
Question: My results are varying significantly between experiments, even when using the same protocol. How can I improve the consistency of my assay?
-
Answer: Inconsistent results are a common challenge and can stem from several variables:
-
Erythrocyte Source and Age: The susceptibility of erythrocytes to lysis can vary between donors and with the age of the blood sample.[13][14] Whenever possible, use fresh blood from a consistent source. If using blood from different donors, consider pooling the samples to average out individual variations.[14]
-
Erythrocyte Concentration: The concentration of red blood cells in the assay can impact the degree of hemolysis measured.[13][14] It is crucial to accurately determine and standardize the erythrocyte concentration (e.g., as a 1% or 2% suspension) for all experiments.[9][13][14]
-
Incubation Time: The duration of incubation directly affects the extent of hemolysis.[13][14] Strictly adhere to a standardized incubation time for all samples and experiments.
-
Reagent Preparation: Inconsistent preparation of reagents, including the lysis buffer and control solutions, can lead to variability. Prepare fresh reagents and ensure they are well-mixed before use.
-
Issue 3: Problems with Positive Control (100% Lysis)
-
Question: My positive control is not showing complete hemolysis, or the absorbance values are lower than expected. What could be wrong?
-
Answer: An effective positive control is essential for accurate calculation of percent hemolysis. Here are potential reasons for suboptimal positive control performance:
-
Choice and Concentration of Lytic Agent: Not all detergents are equally effective at lysing erythrocytes from different species.[13] Triton X-100 is a commonly used and effective lytic agent.[9][11][13] Ensure you are using a sufficient concentration to achieve complete lysis (e.g., 1-10% Triton X-100).[13][14] The optimal concentration may need to be determined empirically.
-
Incomplete Mixing: Ensure the lytic agent is thoroughly mixed with the erythrocyte suspension to lyse all cells.
-
Spectrophotometer Settings: Incorrect wavelength settings on the spectrophotometer will lead to inaccurate absorbance readings. Hemoglobin release is typically measured at 405 nm, 415 nm, or 540 nm.[9][13][14][15]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time and temperature for the erythrocyte lysis assay?
A1: The most commonly reported incubation temperature is 37°C.[9][10][11][15][16] Incubation times can vary, but a standard duration is 60 minutes.[9][13][14] It is important to note that the degree of hemolysis can increase with longer incubation times, so consistency is key.[13][14]
Q2: How should I prepare the erythrocyte suspension?
A2: To prepare a washed erythrocyte suspension, centrifuge anticoagulated whole blood to pellet the red blood cells. Remove the plasma and buffy coat, and then wash the erythrocytes multiple times with an isotonic buffer (e.g., PBS) by repeated centrifugation and resuspension.[9] Finally, resuspend the washed erythrocytes in the assay buffer to the desired concentration (e.g., 2% hematocrit).[9]
Q3: How do I calculate the percentage of hemolysis?
A3: The percentage of hemolysis is calculated using the following formula:
% Hemolysis = [(Absorbance of Test Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100[9]
Q4: Can I use whole blood instead of a washed erythrocyte suspension?
A4: While some protocols use whole blood, using a washed erythrocyte suspension is generally recommended to remove plasma components that could interfere with the assay.[14]
Q5: What are the key differences between in-vivo and in-vitro hemolysis?
A5: In-vivo hemolysis occurs within the body and is often associated with medical conditions.[1][2][8] In-vitro hemolysis occurs outside the body, typically due to improper sample collection, handling, or experimental procedures.[1][2][3] This technical guide focuses on preventing in-vitro hemolysis to ensure reliable assay results.
Data Summary Tables
Table 1: Common Lytic Agents for Positive Control
| Lytic Agent | Typical Concentration | Species Suitability | Reference |
| Triton X-100 | 0.1% - 10% | Human, Mouse, Rat, Rabbit | [9][11][13] |
| Tween 20 | 10% | Mouse, Rabbit | [13] |
| Sodium Dodecyl Sulfate (SDS) | Not recommended for complete lysis | - | [13] |
| Deionized Water (dH₂O) | - | Mouse, Rabbit (less effective for human, rat) | [13] |
Table 2: Factors Affecting Erythrocyte Lysis Assay Reliability and Recommended Actions
| Factor | Potential Issue | Recommended Action | Reference |
| Erythrocyte Source | Inter-individual variability | Use blood from a consistent source or pool samples. | [13][14] |
| Erythrocyte Age | Older cells are more fragile | Use fresh blood whenever possible. | |
| Erythrocyte Concentration | Inconsistent results | Standardize the erythrocyte concentration (e.g., 1-2% suspension). | [13][14] |
| Incubation Time | Variable hemolysis rates | Adhere to a strict, standardized incubation time. | [13][14] |
| Incubation Temperature | Cell instability | Maintain a constant 37°C. | [9][10][11] |
| Buffer Conditions | Spontaneous lysis | Use an isotonic buffer at physiological pH (7.2-7.4). | |
| Mechanical Stress | Premature cell lysis | Handle samples gently; avoid vigorous mixing or pipetting. | [1][2] |
| Positive Control | Incomplete lysis | Use an appropriate lytic agent (e.g., Triton X-100) at an effective concentration. | [13] |
Detailed Experimental Protocol
This protocol provides a standardized method for performing a reliable erythrocyte lysis assay.
1. Preparation of Reagents
-
Phosphate-Buffered Saline (PBS, 1X, pH 7.4): Prepare a sterile, isotonic PBS solution.
-
Erythrocyte Suspension (2%):
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Centrifuge the blood at 500 x g for 10 minutes at room temperature.
-
Aspirate and discard the supernatant (plasma and buffy coat).
-
Resuspend the erythrocyte pellet in 10 volumes of cold PBS.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Repeat the washing step (1.4-1.5) two more times.
-
After the final wash, resuspend the erythrocyte pellet in PBS to achieve a 2% hematocrit solution.
-
-
Positive Control (100% Lysis): Prepare a solution of 1% Triton X-100 in PBS.
-
Negative Control (0% Lysis): Use PBS as the negative control.
-
Test Compounds: Prepare serial dilutions of the test compounds in PBS.
2. Assay Procedure
-
Add 100 µL of the 2% erythrocyte suspension to each well of a 96-well round-bottom plate.
-
Add 100 µL of the test compound dilutions, positive control solution, or negative control solution to the respective wells.
-
Incubate the plate at 37°C for 60 minutes.
-
After incubation, centrifuge the plate at 800 x g for 10 minutes to pellet the intact erythrocytes.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader.
3. Data Analysis
-
Calculate the average absorbance for each condition (test compounds, positive control, and negative control).
-
Calculate the percentage of hemolysis for each test compound concentration using the formula provided in the FAQs section.
Visualizations
Caption: A flowchart of the erythrocyte lysis assay experimental workflow.
Caption: A troubleshooting diagram for high background hemolysis.
References
- 1. Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Hemolyzed Specimens: Major Challenge for Identifying and Rejecting Specimens in Clinical Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lab.waikatodhb.health.nz [lab.waikatodhb.health.nz]
- 5. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 6. medicine.uams.edu [medicine.uams.edu]
- 7. scribd.com [scribd.com]
- 8. akadeum.com [akadeum.com]
- 9. 2.4. Hemolysis Assay [bio-protocol.org]
- 10. Hemolysis Assay [protocols.io]
- 11. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 12. Biochemical Testing: 4 Causes of Hemolysis Buring Blood Sampling [en.seamaty.com]
- 13. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. haemoscan.com [haemoscan.com]
- 16. haemoscan.com [haemoscan.com]
Technical Support Center: Addressing Variability in UT-B-IN-1 In Vivo Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in in vivo experimental results using UT-B-IN-1, a selective urea transporter B (UT-B) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as UTBINH-14) is a potent, selective, and reversible inhibitor of the urea transporter B (UT-B), which is encoded by the SLC14A1 gene.[1] It acts as a competitive inhibitor, binding to an intracellular site on the UT-B protein.[2] By blocking UT-B, the inhibitor prevents the reabsorption of urea from the vasa recta in the kidney, leading to a diuretic effect characterized by increased urine output and decreased urine osmolality.[1][2]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound are:
Q3: Is this compound selective for UT-B over other urea transporters?
Yes, this compound exhibits high selectivity for UT-B over UT-A isoforms.[1][2] This selectivity is crucial for targeted studies on the role of UT-B in renal and extra-renal physiology.
Q4: What are the expected in vivo effects of this compound in mice?
Administration of this compound to mice has been shown to:
-
Significantly decrease urine osmolality and urea concentration.[1][2]
-
These effects are not observed in UT-B knockout mice, confirming the inhibitor's specificity.[2]
Q5: How should this compound be stored?
For long-term storage, it is recommended to store a stock solution of this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guide
Issue 1: High Variability in Urine Volume and Osmolality Between Animals in the Same Treatment Group
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent Drug Administration | Ensure proper intraperitoneal (IP) injection technique. Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.[3][4][5] Use a consistent needle gauge (e.g., 25-27g for mice) and injection volume.[6] Aspirate before injecting to ensure the needle is in the peritoneal cavity.[3][5] |
| Animal Stress | Acclimate animals to handling and metabolic cages before the experiment to minimize stress-induced variations in urine output. |
| Differences in Hydration Status | Provide all animals with free access to water and food before and during the experiment, unless the protocol specifies otherwise.[2] Dehydration can significantly impact baseline urine osmolality and response to diuretics.[7] |
| Variations in Food Consumption | Diet, particularly protein content, can influence urea production and excretion.[8][9] Ensure all animals have access to the same diet and monitor food intake if variability persists. |
| Incorrect Formulation Preparation | Prepare the this compound formulation freshly on the day of the experiment.[1] Ensure complete dissolution of the compound; use sonication or gentle warming if necessary.[1] Inconsistent solubility can lead to variable dosing. |
Issue 2: Lack of Expected Diuretic Effect (No Significant Increase in Urine Volume or Decrease in Osmolality)
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Dose | The reported effective dose in mice is 300 μg via intraperitoneal injection.[1] Consider performing a dose-response study to determine the optimal dose for your specific animal strain and experimental conditions. |
| Poor Bioavailability | While IP injection generally provides good bioavailability, improper injection technique (e.g., subcutaneous injection by mistake) can reduce drug absorption. Review and refine your injection procedure.[3][4][5] |
| Compound Degradation | Ensure proper storage of the compound and its solutions.[1] Avoid repeated freeze-thaw cycles of the stock solution. |
| Animal Strain Differences | Different mouse strains can exhibit variations in drug metabolism and physiological responses. Ensure you are using a strain known to be responsive or characterize the response in your chosen strain. |
| Compensatory Mechanisms | The body has homeostatic mechanisms to regulate fluid balance. The diuretic effect of this compound may be counteracted by these mechanisms over time.[10] Consider the time course of your measurements. |
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound in Mice
| Parameter | Vehicle Control | This compound (300 µg, i.p.) | Reference |
| Urine Osmolality (dDAVP-treated) | ~2500 mOsm/kg H₂O | ~1800 mOsm/kg H₂O (approx. 700 mOsm/kg H₂O lower) | [2] |
| Urine Volume (4-hour collection) | Baseline | Significantly Increased | [2] |
| Urine Osmolality (baseline) | Baseline | Significantly Reduced | [2] |
| Urine Urea Concentration (baseline) | Baseline | Significantly Reduced | [2] |
Note: These values are approximate and can vary based on experimental conditions.
Experimental Protocols
Key Experiment: Evaluation of the Diuretic Effect of this compound in Mice
1. Animal Model:
-
Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
House animals individually in metabolic cages to allow for accurate urine collection.
-
Acclimate mice to the metabolic cages for at least 24 hours before the experiment.
-
Provide free access to standard chow and water throughout the acclimation and experimental periods.
2. Preparation of this compound Formulation:
-
Prepare a fresh solution of this compound on the day of the experiment.
-
A commonly used vehicle formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline[1]
-
-
To prepare a 2.5 mg/mL solution:
-
Dissolve this compound in DMSO first.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix.
-
Finally, add saline to the final volume.[1]
-
-
Use sonication or gentle warming if precipitation occurs.[1]
-
Prepare a vehicle-only solution for the control group.
3. Experimental Procedure:
-
Record the baseline body weight of each mouse.
-
Empty the urine collection tubes of the metabolic cages.
-
Administer this compound (e.g., 300 µg per mouse) or vehicle via intraperitoneal (IP) injection.
-
The injection volume should be consistent across all animals (typically 5-10 mL/kg).
-
-
Collect urine for a defined period (e.g., 4 or 24 hours).
-
At the end of the collection period, record the total urine volume and the final body weight.
-
Centrifuge the urine samples to remove any contaminants and store the supernatant at -20°C or -80°C for further analysis.
4. Measurement of Urine Parameters:
-
Urine Osmolality: Measure using a vapor pressure or freezing point depression osmometer.
-
Urine Urea Concentration: Measure using a commercially available urea assay kit.
5. Data Analysis:
-
Express urine volume as mL per unit of body weight per unit of time (e.g., mL/100g/4h).
-
Compare the mean urine volume, osmolality, and urea concentration between the this compound treated group and the vehicle control group using an appropriate statistical test (e.g., Student's t-test or ANOVA).
Mandatory Visualizations
Caption: Mechanism of this compound action in the renal medulla.
Caption: Workflow for in vivo evaluation of this compound diuretic activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 4. uac.arizona.edu [uac.arizona.edu]
- 5. research.vt.edu [research.vt.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. UT-B1 urea transporter is expressed along the urinary and gastrointestinal tracts of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of the In Vivo Diuretic Effect of UT-B-IN-1
A Guide for Researchers in Pharmacology and Drug Development
This guide provides a comprehensive comparison of the in vivo diuretic properties of UT-B-IN-1 against conventional diuretics. This compound is a selective, reversible, and competitive inhibitor of the urea transporter-B (UT-B) with IC50 values of 10 nM and 25 nM for human and mouse UT-B, respectively.[1][2][3] Its unique mechanism of action, targeting urea transport rather than salt transport, positions it as a potential "urearetic" or salt-sparing diuretic.[4][5][6] This contrasts with traditional diuretics like furosemide, which act by inhibiting salt transporters.[6] Such a mechanism could offer a significant advantage by avoiding common side effects of conventional diuretics, such as electrolyte imbalances.[5][7]
Mechanism of Action: this compound vs. Conventional Loop Diuretics
Urea transporters (UTs) are crucial for the kidney's urine concentrating mechanism through intrarenal urea recycling.[5][8] UT-B, encoded by the SLC14A1 gene, is expressed in the endothelial cells of the vasa recta.[4] By inhibiting UT-B, this compound disrupts the countercurrent exchange mechanism, leading to reduced urea reabsorption from the collecting duct into the renal medulla. This decreases the medullary osmotic gradient, resulting in increased water excretion and reduced urine osmolality.[6][9]
In contrast, loop diuretics like furosemide inhibit the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle. This action blocks the reabsorption of sodium, potassium, and chloride, leading to a significant increase in the excretion of these ions, with water following osmotically. While highly effective, this mechanism can lead to electrolyte disturbances.[5][7]
Caption: Signaling pathways of this compound and Furosemide.
Comparative In Vivo Efficacy
Studies in rodent models have demonstrated the diuretic potential of this compound and other urea transporter inhibitors. The following tables summarize the quantitative data from these studies, comparing their effects on urine output and osmolality with the conventional diuretic, furosemide.
Table 1: Effect of this compound on Diuresis in Mice
| Compound | Dose & Route | Urine Volume | Urine Osmolality | Key Findings | Reference |
| This compound | 300 µg; i.p. | Increased | Reduced | Significantly increased urine output and reduced osmolality in mice with free access to water. | [1] |
| This compound | i.p. | Increased | ~700 mOsm/kg H₂O lower than vehicle | Reduced urine osmolality in mice treated with dDAVP (a high-vasopressin state). | [2][3][6] |
Table 2: Comparison with Other Urea Transporter Inhibitors and Furosemide in Rodents
| Compound | Animal Model | Dose & Route | Effect on Urine Volume | Effect on Urine Osmolality | Electrolyte Excretion | Reference |
| DMTU | Rat | 500 mg/kg i.p. (initial) | ~3-fold increase vs. vehicle | ~3-fold reduction vs. vehicle | Reduced urinary salt loss compared to furosemide. | [4] |
| Furosemide | Rat | Single dose | Less effect than DMTU over 24h | Less effect than DMTU over 24h | Increased salt loss. | [4] |
| PU-48 | Mouse | 100 mg/kg s.c. | Significantly increased | Significantly decreased | Did not cause electrolyte imbalance; Na+ and Cl- concentrations were similar to vehicle. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for assessing the in vivo diuretic effect of UT-B inhibitors.
Protocol 1: Diuretic Effect in Euhydrated Mice
-
Animal Model: Wild-type mice.
-
Housing: Mice are housed in metabolic cages with free access to food and water.
-
Procedure:
-
A baseline urine collection is performed to establish normal urine output and osmolality.
-
This compound (e.g., 300 µg) is administered via intraperitoneal (i.p.) injection.[1] A vehicle control group receives an equivalent volume of the vehicle.
-
Urine is collected for a specified period (e.g., 2-24 hours) following administration.
-
Urine volume is measured, and urine osmolality and electrolyte concentrations (Na+, K+, Cl-) are determined.
-
-
Endpoints: Comparison of urine volume, osmolality, and electrolyte excretion between the this compound treated group and the vehicle control group.
Protocol 2: Diuretic Effect in a Model of Antidiuresis (High-Vasopressin State)
-
Animal Model: Wild-type mice.
-
Procedure:
-
Maximal urinary concentration is induced by administering dDAVP (a vasopressin V2-receptor agonist) and/or through water restriction.[6][10]
-
This compound is administered intraperitoneally at a dose designed to achieve therapeutic concentrations in the kidney.[2][6]
-
A control group receives the vehicle.
-
Urine is collected over several hours, and volume and osmolality are measured.
-
-
Endpoints: The primary endpoint is the reduction in urine osmolality in the this compound treated group compared to the vehicle-treated group, demonstrating the inhibitor's ability to counteract the concentrating effect of vasopressin.[2][3]
Caption: In vivo diuretic effect experimental workflow.
Conclusion
This compound represents a novel class of diuretics with a distinct, salt-sparing mechanism of action.[4][6] In vivo data confirms its ability to induce diuresis by increasing urine volume and significantly decreasing urine osmolality.[1][2] When compared to conventional loop diuretics like furosemide, urea transporter inhibitors demonstrate a potential for effective water clearance without the accompanying significant loss of electrolytes.[4][5] This characteristic suggests that UT-B inhibitors could be valuable therapeutic agents for managing conditions of fluid overload, such as congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone secretion (SIADH), particularly where electrolyte imbalance is a concern.[4][6] Further research is warranted to fully elucidate the clinical potential of this promising new class of diuretics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazolothienopyrimidine inhibitors of urea transporter UT-B reduce urine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salt-sparing diuretic action of a water-soluble urea analog inhibitor of urea transporters UT-A and UT-B in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jscimedcentral.com [jscimedcentral.com]
- 6. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Urea Transporter Inhibitors: En Route to New Diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developing Hypothetical Inhibition Mechanism of Novel Urea Transporter B Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
UT-B-IN-1 Demonstrates High Selectivity for Urea Transporter-B (UT-B) Over UT-A Isoforms
For Immediate Release
A comprehensive analysis of available data confirms that the small molecule inhibitor, UT-B-IN-1 (also known as UTBINH-14), is a potent and highly selective inhibitor of the urea transporter-B (UT-B) with significantly lower activity against UT-A isoforms. This selectivity profile makes this compound a valuable tool for researchers investigating the physiological roles of UT-B and a potential starting point for the development of novel therapeutics targeting urea transport.
This compound is a reversible and competitive inhibitor of UT-B.[1][2] Its efficacy has been demonstrated in both human and mouse UT-B, with half-maximal inhibitory concentrations (IC50) in the nanomolar range. In contrast, studies on UT-A isoforms have shown minimal inhibition by this compound under conditions that produce strong inhibition of UT-B, highlighting its specificity.[2]
Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound against UT-B has been quantified using erythrocyte lysis assays. The IC50 values, which represent the concentration of the inhibitor required to reduce the transporter's activity by half, are summarized below.
| Transporter | Species | IC50 (nM) |
| UT-B | Human | 10 |
| UT-B | Mouse | 25 |
| UT-A1 | Not Specified | Little to no inhibition |
| UT-A3 | Not Specified | Little to no inhibition |
Table 1: Summary of the in vitro inhibitory activity of this compound against urea transporters. Data compiled from erythrocyte osmotic lysis and transepithelial urea transport assays.[1][2]
Experimental Methodologies
The selectivity of this compound was determined using two primary experimental setups: an erythrocyte-based assay for UT-B and a cell-based transepithelial transport assay for UT-A isoforms.
UT-B Inhibition Assay: Erythrocyte Osmotic Lysis
The IC50 values for UT-B were determined using an optical assay that measures the hypotonic lysis of erythrocytes.[2] Erythrocytes, which endogenously express high levels of UT-B, are pre-loaded with a urea analog, such as acetamide.[2] When these cells are placed in a solution with a large, outwardly directed gradient of the urea analog, the rapid efflux of the solute, facilitated by UT-B, limits the influx of water and subsequent cell lysis.[2] In the presence of a UT-B inhibitor like this compound, this efflux is blocked, leading to unopposed cell swelling and lysis, which can be quantified by measuring changes in light scattering or absorbance.[2]
Workflow for determining UT-B inhibition using the erythrocyte osmotic lysis assay.
UT-A Selectivity Assay: Transepithelial Urea Transport
To assess the selectivity of this compound, its effect on UT-A1 and UT-A3 was measured using Madin-Darby Canine Kidney (MDCK) cells stably expressing these transporters.[2] These cells are grown on porous filters to form a monolayer, separating an apical and a basolateral chamber.[2] The transport of radiolabeled urea ([¹⁴C]urea) across this cell monolayer is measured in the presence and absence of the inhibitor.[2][3] For UT-A1 and UT-A3, which are often regulated by cyclic AMP (cAMP), transport can be stimulated with agents like forskolin.[2] The results indicated that this compound did not significantly inhibit the forskolin-stimulated urea transport in cells expressing UT-A1 or UT-A3.[2]
Workflow for the transepithelial urea transport assay in MDCK cells.
Conclusion
The available experimental data robustly supports the high selectivity of this compound for the UT-B urea transporter over the UT-A isoforms UT-A1 and UT-A3. This makes this compound an essential pharmacological tool for delineating the specific functions of UT-B in physiological and pathophysiological processes. For researchers in drug development, the defined selectivity profile of this compound provides a clear foundation for the design of next-generation UT-B inhibitors with therapeutic potential.
References
A Comparative Guide: UT-B-IN-1 and UT-B Knockout Mouse Models in Urea Transporter Research
For researchers, scientists, and drug development professionals, understanding the nuances of tools available for studying the urea transporter B (UT-B) is critical. This guide provides a detailed comparison of a potent chemical inhibitor, UT-B-IN-1, and the genetic approach of UT-B knockout mouse models. We will delve into their respective impacts on renal and extrarenal physiology, supported by experimental data and detailed protocols.
Urea transporter B (UT-B), encoded by the SLC14A1 gene, is a key membrane protein facilitating the transport of urea across cell membranes.[1][2] It is widely expressed, notably in erythrocytes, the descending vasa recta of the kidney, and various extrarenal tissues including the brain, heart, and bladder.[3][4][5] Both the pharmacological inhibition of UT-B with molecules like this compound and the genetic deletion of UT-B in knockout mice serve as powerful, yet distinct, models to investigate its physiological roles.
Mechanism of Action: A Tale of Two Perturbations
This compound is a potent, selective, and reversible competitive inhibitor of the UT-B transporter.[6][7] It directly blocks the channel, preventing urea from passing through. This allows for acute and dose-dependent studies of UT-B function. In contrast, the UT-B knockout mouse model involves the complete genetic ablation of the Slc14a1 gene, leading to a total and lifelong absence of the UT-B protein.[8] This provides a model to study the chronic consequences of UT-B deficiency, though it may involve compensatory mechanisms.
Head-to-Head: Phenotypic Comparisons
The primary and most studied phenotype of both models is a defect in the urinary concentrating mechanism. Below is a summary of key quantitative data comparing the effects of this compound and UT-B knockout.
Quantitative Data Summary
| Parameter | UT-B Knockout Mice (compared to Wild-Type) | Wild-Type Mice treated with this compound | Reference |
| Renal Function | |||
| Urine Output | ~50% higher | Significantly increased | [9][10] |
| Urine Osmolality | ~30-33% lower | Significantly reduced (approx. 700 mOsm/kg H₂O lower after dDAVP) | [8][9][10] |
| Medullary Urea Content | Reduced by half | Not directly measured, but implied reduction | [8] |
| Inhibitor Potency | |||
| IC₅₀ (mouse UT-B) | Not Applicable | 25 nM | [6][7] |
| IC₅₀ (human UT-B) | Not Applicable | 10 nM | [6][7] |
Delving Deeper: Extrarenal Phenotypes of UT-B Knockout Mice
The UT-B knockout mouse model has been instrumental in uncovering a range of extrarenal functions of UT-B. These mice exhibit:
-
Neurological Effects: Depression-like behavior associated with urea accumulation and reduced nitric oxide in the hippocampus.[3]
-
Cardiovascular Effects: An age-dependent cardiac conduction defect.[3]
-
Reproductive Effects: Urea accumulation in the testis and early maturation of the male reproductive system.[3]
-
Bladder Physiology: UT-B deficiency may impact urothelial cell protection from DNA damage.[3]
These systemic effects are a crucial consideration, as they highlight the widespread importance of UT-B. While this compound can be used to investigate acute extrarenal effects, the knockout model provides a clearer picture of the long-term consequences of UT-B absence.
Experimental Corner: Protocols and Workflows
Reproducibility and understanding the underlying methodologies are paramount in scientific research. Here, we detail a key experimental protocol used in the characterization of UT-B inhibitors and present workflows as Graphviz diagrams.
Key Experimental Protocol: Erythrocyte Lysis Assay for UT-B Inhibitor Screening
This assay is a high-throughput method used to identify and characterize UT-B inhibitors like this compound.
Principle: Erythrocytes express high levels of UT-B. When placed in a solution with a high concentration of a urea analogue like acetamide, the rapid efflux of the analogue through UT-B is followed by osmotic water entry, causing the cells to swell and lyse.[7][11] UT-B inhibitors block this efflux, leading to unopposed cell swelling and lysis, which can be measured optically.[7]
Methodology:
-
Preparation of Erythrocytes: Collect whole blood from mice (wild-type or UT-B knockout) in the presence of an anticoagulant. Wash the erythrocytes multiple times in a phosphate-buffered saline (PBS) solution to remove plasma and other blood components.
-
Loading with Acetamide: Incubate the washed erythrocytes in a hypertonic solution of acetamide (e.g., 1.25 M) to allow the analogue to enter the cells.[7]
-
Initiation of Lysis: Rapidly dilute the acetamide-loaded erythrocytes into an acetamide-free PBS solution. This creates a large outward gradient for acetamide.
-
Treatment with Inhibitor: For inhibitor testing, the compound of interest (e.g., this compound) is added to the erythrocyte suspension before or during the dilution step.[7]
-
Measurement of Lysis: Monitor the change in optical density (e.g., at 710 nm) over time using a stopped-flow apparatus or a microplate reader. A decrease in optical density indicates cell lysis.
-
Data Analysis: The rate of lysis is inversely proportional to the activity of UT-B. The potency of the inhibitor (IC₅₀) can be calculated by measuring the lysis rate at various inhibitor concentrations.
Visualizing the Science: Diagrams and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Urea recycling in the kidney and points of intervention.
Caption: Workflow for UT-B inhibitor discovery and validation.
Conclusion: Choosing the Right Tool for the Job
Both this compound and UT-B knockout mouse models are invaluable for dissecting the role of UT-B.
-
This compound offers the advantage of acute, reversible, and dose-dependent inhibition , making it ideal for studying the immediate physiological consequences of UT-B blockade and for pharmacological studies.
-
The UT-B knockout mouse provides a model of chronic, complete deficiency , which is essential for understanding the long-term systemic effects and developmental roles of UT-B, as well as for validating the specificity of pharmacological agents.[10]
The choice between these models will depend on the specific research question. For instance, to screen for novel diuretics targeting UT-B, an inhibitor like this compound is the tool of choice. To investigate the role of UT-B in neurological development, the knockout mouse is more appropriate. Ultimately, the most powerful approach often involves the complementary use of both models to provide a comprehensive understanding of UT-B function in health and disease.
References
- 1. Urea transporter 1 - Wikipedia [en.wikipedia.org]
- 2. The emerging physiological roles of the SLC14A family of urea transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extrarenal phenotypes of the UT-B knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological functions of urea transporter B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Developing Hypothetical Inhibition Mechanism of Novel Urea Transporter B Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triazolothienopyrimidine inhibitors of urea transporter UT-B reduce urine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of UT-B-IN-1 and Furosemide for Diuretic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel urea transporter B inhibitor, UT-B-IN-1, and the well-established loop diuretic, furosemide. The information presented is based on available preclinical and clinical data to assist researchers in evaluating their potential applications in diuretic drug discovery and development.
Executive Summary
This compound and furosemide represent two distinct mechanistic classes of diuretics. Furosemide, a potent loop diuretic, acts by inhibiting the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, leading to significant natriuresis and diuresis. However, its use is often associated with electrolyte imbalances.[1][2][3] In contrast, this compound is a selective inhibitor of the urea transporter B (UT-B), a novel diuretic target.[4] By blocking urea reabsorption in the renal medulla, this compound promotes aquaresis (water excretion) with the potential for a sodium-sparing effect, offering a different approach to fluid management.[4][5][6] This guide delves into their mechanisms of action, presents comparative experimental data, and provides detailed protocols for key assays.
Mechanism of Action
This compound: Inhibition of Urea Transporter B (UT-B)
This compound is a reversible and competitive inhibitor of the urea transporter B (UT-B).[7] UT-B is a channel protein responsible for the facilitated diffusion of urea across cell membranes, playing a crucial role in the kidney's urine concentrating mechanism. By inhibiting UT-B in the vasa recta, this compound disrupts the medullary osmotic gradient, leading to increased water excretion.[7] This mechanism is distinct from traditional diuretics that target ion transporters.
Furosemide: Inhibition of Na-K-2Cl Cotransporter (NKCC2)
Furosemide exerts its diuretic effect by blocking the Na-K-2Cl cotransporter (NKCC2) located on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.[2][3] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid into the bloodstream. The increased solute concentration in the tubule lumen leads to an osmotic diuresis, with a significant increase in the excretion of water and electrolytes.[3][8]
Comparative Data
The following tables summarize the available quantitative data for this compound and furosemide.
| Parameter | This compound | Furosemide | Reference |
| Target | Urea Transporter B (UT-B) | Na-K-2Cl Cotransporter (NKCC2) | [3][4] |
| Mechanism | Inhibition of urea reabsorption | Inhibition of Na+, K+, Cl- reabsorption | [2][7] |
| IC50 (Human) | 10 nM (hUT-B) | ~5 µM (hNKCC1) | [7] |
| IC50 (Mouse) | 25 nM (mUT-B) | Not widely reported for mNKCC2 | [7] |
| Primary Effect | Aquaresis (water excretion) | Natriuresis and diuresis | [2][4] |
| In Vivo Effects (Rodent Models) | This compound | Furosemide | Reference |
| Urine Output | Increased | Significantly increased | [7][9] |
| Urine Osmolality | Reduced | Reduced | [7][9] |
| Urinary Sodium Excretion | No significant change (sodium-sparing) | Significantly increased | [2][4] |
| Urinary Potassium Excretion | No significant change | Significantly increased (risk of hypokalemia) | [1][4][10] |
| Urinary Chloride Excretion | No significant change | Significantly increased | [4][11] |
| Safety Profile | This compound | Furosemide | Reference |
| Electrolyte Imbalance | Potentially minimal (sodium-sparing) | High risk (hypokalemia, hyponatremia, hypochloremia) | [1][2][3][4] |
| Cytotoxicity | No cytotoxicity observed in MDCK cells | Not a primary concern | [11] |
| General Toxicity | Reported as low toxicity in preclinical studies | Well-documented side effects including ototoxicity, dehydration, and gout | [3][7] |
Experimental Protocols
I. In Vitro Assay for this compound: Erythrocyte Lysis Assay
This high-throughput screening assay is used to identify inhibitors of UT-B.[12]
Principle: Erythrocytes, which endogenously express UT-B, are preloaded with a urea analog, acetamide. When these cells are rapidly transferred to an acetamide-free, hypotonic solution, the outward gradient of acetamide drives its efflux through UT-B. This efflux counteracts the osmotic swelling caused by water influx. Inhibition of UT-B slows acetamide efflux, leading to unopposed cell swelling and eventual lysis, which is measured as a decrease in light absorbance.[12]
Protocol:
-
Erythrocyte Preparation:
-
Obtain fresh whole blood (e.g., from mice or humans) and wash the erythrocytes three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 500 x g for 5 minutes) to remove plasma and buffy coat.[13][14][15]
-
Resuspend the washed erythrocytes in a pre-incubation buffer containing 1.25 M acetamide in PBS. Incubate for at least 30 minutes at room temperature to allow acetamide to equilibrate across the cell membrane.
-
-
Assay Procedure:
-
In a 96-well microplate, add the test compounds (e.g., this compound) at various concentrations.
-
Add the acetamide-loaded erythrocyte suspension to each well.
-
Rapidly dilute the erythrocyte suspension with an acetamide-free, hypotonic PBS solution. This creates the outwardly directed acetamide gradient and the osmotic challenge.
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
Measure the absorbance at a wavelength sensitive to cell lysis (e.g., 710 nm). A decrease in absorbance indicates a higher degree of cell lysis and therefore greater inhibition of UT-B.
-
-
Controls:
-
Negative Control (No Lysis): Erythrocytes in isotonic PBS with acetamide.
-
Positive Control (100% Lysis): Erythrocytes in distilled water.
-
II. In Vitro Assay for this compound: Stopped-Flow Light Scattering
This method provides a more quantitative measure of urea transport inhibition.[16]
Principle: A suspension of erythrocytes is rapidly mixed with a solution containing urea, creating an inwardly directed urea gradient. This causes an initial osmotic efflux of water, leading to cell shrinkage and an increase in scattered light intensity. Subsequently, as urea enters the cells via UT-B, water follows, causing the cells to swell and the scattered light intensity to decrease. The rate of this decrease is proportional to the rate of urea transport.[16][17][18][19][20]
Protocol:
-
Erythrocyte and Solution Preparation:
-
Prepare washed erythrocytes as described in the erythrocyte lysis assay protocol.
-
Prepare two solutions:
-
Solution A: Erythrocyte suspension in PBS.
-
Solution B: PBS containing a known concentration of urea (e.g., 200 mM, to create a 100 mM final gradient).
-
-
The test inhibitor (this compound) is added to both solutions to ensure its presence throughout the experiment.
-
-
Stopped-Flow Measurement:
-
Load the two syringes of the stopped-flow apparatus with Solution A and Solution B.
-
Rapidly mix the two solutions. The instrument will record the change in light scattering at a 90° angle over time (typically in milliseconds).
-
The initial rapid increase in light scattering corresponds to cell shrinkage, and the subsequent slower decrease corresponds to cell swelling due to urea and water influx.
-
-
Data Analysis:
-
The rate constant of the swelling phase is determined by fitting the light scattering curve to an exponential function.
-
The percentage of inhibition is calculated by comparing the rate constants in the presence and absence of the inhibitor.
-
III. In Vitro Assay for Furosemide: NKCC2 Inhibition Assay (86Rb+ Flux Assay)
This assay measures the activity of the NKCC2 cotransporter by tracking the influx of a potassium analog, Rubidium-86 (86Rb+).
Principle: Cells expressing NKCC2 are incubated with a solution containing 86Rb+. The activity of NKCC2 is measured by the rate of 86Rb+ uptake into the cells. Furosemide, as an inhibitor of NKCC2, will reduce the rate of 86Rb+ influx.
Protocol:
-
Cell Culture:
-
Use a cell line that endogenously or recombinantly expresses NKCC2 (e.g., HEK293 cells transfected with the NKCC2 gene).
-
Culture the cells to confluence in appropriate multi-well plates.
-
-
Assay Procedure:
-
Wash the cells with a pre-incubation buffer (e.g., a balanced salt solution).
-
Pre-incubate the cells with the test compound (furosemide) at various concentrations for a defined period (e.g., 15-30 minutes).
-
Initiate the uptake by adding the assay buffer containing 86Rb+ and other necessary ions (Na+, Cl-).
-
After a short incubation period (e.g., 1-5 minutes), terminate the uptake by rapidly washing the cells with ice-cold stop solution (e.g., a buffer without 86Rb+ and containing a competitive inhibitor like non-radioactive Rb+ or a high concentration of potassium).
-
Lyse the cells and measure the intracellular 86Rb+ concentration using a scintillation counter.
-
-
Data Analysis:
-
The amount of 86Rb+ uptake is normalized to the protein content of the cells.
-
The percentage of inhibition is calculated by comparing the uptake in the presence and absence of furosemide.
-
IV. In Vivo Comparative Diuretic Efficacy Study in Rodents
This protocol allows for the direct comparison of the diuretic effects of this compound and furosemide in an animal model.[9][21]
Principle: Rats or mice are administered the test compounds, and their urine output and electrolyte excretion are measured over a specified period using metabolic cages.[22][23]
Protocol:
-
Animal Acclimatization and Grouping:
-
Acclimate male Wistar rats (or a suitable mouse strain) to individual metabolic cages for at least 24 hours before the experiment. Provide free access to food and water.
-
Divide the animals into at least three groups:
-
Vehicle Control: Administer the vehicle used to dissolve the test compounds (e.g., saline, DMSO/saline).
-
This compound Group: Administer this compound at a predetermined dose.
-
Furosemide Group: Administer furosemide at a clinically relevant dose as a positive control.
-
-
-
Compound Administration and Urine Collection:
-
Administer the vehicle or test compounds via an appropriate route (e.g., intraperitoneal or oral).
-
Immediately place the animals back into the metabolic cages.
-
Collect urine at specified time intervals (e.g., every hour for the first 6 hours, and then a cumulative collection at 24 hours).
-
-
Sample Analysis:
-
Measure the volume of urine collected at each time point.
-
Analyze the urine samples for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.
-
Measure urine osmolality using an osmometer.
-
-
Data Analysis:
-
Compare the cumulative urine output and electrolyte excretion between the different treatment groups.
-
Calculate diuretic and natriuretic activity indices for a quantitative comparison.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Furosemide.
Caption: In vivo comparative diuretic workflow.
Conclusion
This compound and furosemide offer distinct approaches to diuresis. Furosemide is a potent, fast-acting diuretic with a well-established clinical profile, but its utility can be limited by significant electrolyte disturbances. This compound, by targeting the novel urea transport pathway, presents the potential for a more targeted aquaretic effect with a favorable safety profile, particularly concerning electrolyte balance. The preclinical data for this compound are promising, suggesting a sodium-sparing diuretic effect. Further research, including direct comparative studies and comprehensive toxicological evaluations, is warranted to fully elucidate the therapeutic potential of UT-B inhibitors like this compound in fluid management. This guide provides the foundational information and experimental framework for researchers to pursue these investigations.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. Furosemide - Wikipedia [en.wikipedia.org]
- 4. jscimedcentral.com [jscimedcentral.com]
- 5. Urea Transporter Inhibitors: En Route to New Diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urea Transporter Inhibitors as Novel Diuretics [jscimedcentral.com]
- 7. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
- 12. A thienopyridine, CB-20, exerts diuretic activity by inhibiting urea transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Red Blood Cell Lysis Protocols Using eBioscience Lysis Buffers | Thermo Fisher Scientific - ES [thermofisher.com]
- 14. A Simple Red Blood Cell Lysis Method for the Establishment of B Lymphoblastoid Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for one-step selective lysis of red blood cells and platelets with long-term preservation of white blood cells (human) at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Small-Molecule Inhibitors of Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Stopped-Flow Apparatus with Light-Scattering Detection and Its Application to Biochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biologic.net [biologic.net]
- 19. Stopped-Flow Application Notes [photophysics.com]
- 20. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]
- 21. scribd.com [scribd.com]
- 22. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 23. In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
UT-B-IN-1: A Comparative Guide for Thienopyrimidine-Based Urea Transporter B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of UT-B-IN-1 with other thienopyrimidine-based inhibitors of the urea transporter B (UT-B). The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Executive Summary
This compound is a potent, selective, and reversible inhibitor of the urea transporter B. It belongs to the thienopyrimidine class of compounds, which have been identified as effective modulators of UT-B activity. This guide will delve into the key differentiators of this compound compared to other analogues within the same chemical class, focusing on inhibitory potency, selectivity, metabolic stability, and in vivo efficacy.
Comparative Performance Data
The following tables summarize the quantitative data for this compound and other relevant thienopyrimidine UT-B inhibitors.
Table 1: In Vitro Inhibitory Potency against Urea Transporter B (UT-B)
| Compound | Human UT-B IC50 (nM) | Mouse UT-B IC50 (nM) | Reference |
| This compound (UTBinh-14) | 10 [1][2] | 25 [1][2] | [1][2] |
| Compound 1a | ~11[3] | 25.1[1] | [1][3] |
| Compound 1c (3k) | 15[3] | 23[3] | [3] |
| Compound 2am | - | 156 | [4] |
| Compound 2bd | - | 37 | [4] |
| Compound 2bi | - | 214 | [4] |
| Compound 2aw | - | 520 | [4] |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency.
Table 2: In Vitro Metabolic Stability
| Compound | % Remaining after 10 min incubation with liver microsomes | Reference |
| This compound (UTBinh-14) | Data not explicitly provided, but described as having poor metabolic stability[3] | [3] |
| Compound 1a | < 2 | [4] |
| Compound 1c (3k) | ~80 (Implied ~40-fold improvement over Compound 1a) | [3] |
| Compound 2am | < 2 | [4] |
| Compound 2bd | < 2 | [4] |
| Compound 2bi | 85 | [4] |
| Compound 2aw | 2 | [4] |
A higher percentage remaining indicates greater metabolic stability.
Key Differentiators of this compound
Potency: this compound exhibits high potency against both human and mouse UT-B, with IC50 values in the low nanomolar range.[1][2] This makes it a valuable tool for in vitro and in vivo studies. In comparison, while other analogues like compound 1c (3k) also show nanomolar potency, this compound is among the most potent inhibitors identified in its class.[3]
Selectivity: this compound demonstrates high selectivity for UT-B over the UT-A isoforms.[1][2] This is a critical feature for researchers aiming to specifically target the function of UT-B without confounding effects from inhibiting other urea transporters.
Mechanism of Action: this compound is a reversible and competitive inhibitor, suggesting it directly competes with urea for binding to the transporter.[1] This well-defined mechanism allows for more precise interpretation of experimental results.
Metabolic Stability: A key differentiator among the thienopyrimidine inhibitors is their metabolic stability. While this compound is highly potent, it has been reported to have poor metabolic stability.[3] In contrast, compound 1c (3k) was specifically developed to have significantly improved metabolic stability, showing a ~40-fold enhancement over its parent compound (1a).[3] This makes compound 1c (3k) a more suitable candidate for in vivo studies requiring sustained exposure.
In Vivo Efficacy: Despite its metabolic instability, intraperitoneal administration of this compound in mice has been shown to increase urine output and reduce urine osmolality, demonstrating its potential as a diuretic.[1][2] This provides in vivo proof-of-concept for the therapeutic potential of UT-B inhibition.
Experimental Protocols
UT-B Inhibition Assay (Erythrocyte Lysis Assay)
This assay is a common method for screening and characterizing UT-B inhibitors.
Principle: Erythrocytes express high levels of UT-B. When suspended in a hypotonic solution containing a urea analogue like acetamide, the rapid efflux of the analogue through UT-B is coupled with water movement, leading to cell swelling and eventual lysis. UT-B inhibitors block this efflux, preventing lysis.
Workflow:
Workflow for the Erythrocyte Lysis Assay.
Detailed Methodology:
-
Erythrocyte Preparation: Freshly isolated human or mouse red blood cells are washed multiple times with a phosphate-buffered saline (PBS) solution to remove plasma and other blood components.
-
Inhibitor Incubation: A suspension of the washed erythrocytes is pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified period at 37°C.
-
Lysis Induction: The erythrocyte-inhibitor mixture is rapidly mixed with a hypotonic solution containing acetamide.
-
Data Acquisition: The change in light scattering or absorbance at a specific wavelength (e.g., 710 nm) is monitored over time using a stopped-flow apparatus or a plate reader. A decrease in light scattering or an increase in absorbance indicates cell lysis.
-
Data Analysis: The rate of lysis is calculated for each inhibitor concentration. The percentage of inhibition is determined relative to a vehicle control (no inhibitor). The IC50 value is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Diuretic Efficacy Study
Principle: Inhibition of UT-B in the renal medulla is hypothesized to reduce the medullary osmotic gradient, leading to decreased water reabsorption and increased urine output (diuresis).
Workflow:
Workflow for In Vivo Diuretic Efficacy Study.
Detailed Methodology:
-
Animal Model: Male C57BL/6 mice are typically used.
-
Acclimatization: Animals are housed individually in metabolic cages for several days before the experiment to acclimate to the environment. They have free access to food and water.
-
Dosing: On the day of the experiment, a baseline urine sample may be collected. The test compound (e.g., this compound) or vehicle is then administered, typically via intraperitoneal (i.p.) injection.
-
Urine Collection: Urine is collected at specified time intervals (e.g., every 2, 4, or 24 hours) for a set duration.
-
Measurements: The volume of urine collected at each time point is measured. The urine osmolality is determined using an osmometer.
-
Data Analysis: The urine output and osmolality of the treated group are compared to the vehicle-treated control group to assess the diuretic effect of the inhibitor.
In Vitro Metabolic Stability Assay
Principle: This assay determines the rate at which a compound is metabolized by liver enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.
Workflow:
Workflow for In Vitro Metabolic Stability Assay.
Detailed Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing liver microsomes (from human or mouse), a NADPH-regenerating system (to provide the necessary cofactor for CYP enzymes), and a buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Incubation: The test compound is added to the pre-warmed reaction mixture to initiate the metabolic reaction. The incubation is carried out at 37°C.
-
Time Points: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins, and the supernatant containing the remaining parent compound is collected.
-
LC-MS/MS Analysis: The concentration of the parent compound in the supernatant at each time point is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. These data are used to determine the compound's half-life (t1/2) and intrinsic clearance (CLint), which are measures of its metabolic stability.
Signaling Pathways and Logical Relationships
The following diagram illustrates the proposed mechanism of action of UT-B inhibitors and their effect on the urinary concentration mechanism.
Mechanism of Action of UT-B Inhibitors.
Conclusion
This compound is a potent and selective tool compound for studying the function of urea transporter B. Its primary limitation is its poor metabolic stability. For in vivo experiments requiring sustained target engagement, other thienopyrimidine analogues with improved metabolic profiles, such as compound 1c (3k), may be more suitable. The choice of inhibitor should be guided by the specific requirements of the experimental design, balancing the need for high potency with considerations of metabolic stability and in vivo pharmacokinetics. This guide provides the necessary data and protocols to make an informed decision.
References
- 1. Triazolothienopyrimidine Inhibitors of Urea Transporter UT-B Reduce Urine Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazolothienopyrimidine inhibitors of urea transporter UT-B reduce urine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,1-Difluoroethyl-substituted triazolothienopyrimidines as inhibitors of a human urea transport protein (UT-B): New analogs and binding model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Cross-Validation of UT-B-IN-1 Activity Using Diverse Assay Formats: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different assay formats for validating the activity of UT-B-IN-1, a selective inhibitor of the Urea Transporter-B (UT-B). Objective comparison of inhibitor performance across various experimental platforms is crucial for robust and reproducible pharmacological characterization. This document outlines the experimental protocols for two key assays, presents comparative data, and visualizes the underlying biological and experimental workflows.
Introduction to this compound and the Importance of Cross-Validation
This compound is a potent and selective, reversible, competitive inhibitor of UT-B, a membrane protein responsible for the facilitated transport of urea across cell membranes.[1][2] UT-B plays a critical role in the kidney's urine concentrating mechanism, making it a potential therapeutic target for diuretic agents.[3][4][5] Initial identification and characterization of this compound were performed using an optical assay based on the hypotonic lysis of erythrocytes.[3][5]
Cross-validation of inhibitor activity using orthogonal assay formats is essential to:
-
Confirm On-Target Activity: Ensure that the observed biological effect is a direct consequence of inhibiting the intended target (UT-B) and not an artifact of a specific assay system.
-
Elucidate Mechanism of Action: Different assays can provide complementary information about the inhibitor's mode of action (e.g., competitive vs. non-competitive).
-
Assess Potency in Different Biological Contexts: Comparing results from isolated protein or cell-based assays can reveal the influence of the cellular environment on inhibitor efficacy.
This guide will focus on the cross-validation of this compound activity using two distinct methods: the Erythrocyte Osmotic Lysis Assay and the Radiolabeled Urea Uptake Assay .
Data Presentation: Comparative Analysis of this compound Activity
The following table summarizes hypothetical, yet realistic, quantitative data for this compound obtained from the two described assay formats. This allows for a direct comparison of the inhibitor's potency as determined by each method.
| Assay Format | Key Parameter | This compound (Human UT-B) | This compound (Mouse UT-B) | Reference Compound (Phloretin) |
| Erythrocyte Osmotic Lysis Assay | IC50 | ~10 nM | ~25 nM | ~50 µM |
| Radiolabeled Urea Uptake Assay | Ki | ~15 nM | ~30 nM | ~60 µM |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Phloretin is a known, less potent inhibitor of urea transporters.
Experimental Protocols
Detailed methodologies for the two key assays are provided below.
Erythrocyte Osmotic Lysis Assay
This assay measures the ability of an inhibitor to block UT-B-mediated urea transport, thereby preventing the rapid swelling and subsequent lysis of red blood cells (erythrocytes) upon exposure to a hypotonic urea solution.
Principle: Erythrocytes, which endogenously express high levels of UT-B, are pre-loaded with a urea analogue like acetamide.[6] When these cells are placed in a hypotonic solution, water enters, causing them to swell and lyse. The rate of lysis is dependent on the efflux of the urea analogue through UT-B. Inhibitors of UT-B will slow this efflux, thus delaying cell lysis. The change in cell volume and lysis can be monitored by measuring the scattering of light at a specific wavelength.
Protocol:
-
Erythrocyte Preparation:
-
Obtain fresh whole blood (human or mouse) collected in an anticoagulant (e.g., heparin).
-
Wash the erythrocytes three times in a phosphate-buffered saline (PBS) solution by centrifugation (e.g., 500 x g for 5 minutes) and aspiration of the supernatant and buffy coat.
-
Resuspend the packed erythrocytes in PBS to a final hematocrit of 50%.
-
-
Compound Incubation:
-
Pre-incubate the erythrocyte suspension with varying concentrations of this compound or a control inhibitor for 15 minutes at room temperature.
-
-
Lysis Induction and Measurement:
-
Rapidly mix the pre-incubated erythrocyte suspension with a hypotonic solution containing acetamide (e.g., 150 mM).
-
Immediately measure the change in light scattering at 90° over time using a stopped-flow apparatus or a plate reader capable of rapid kinetic measurements. A decrease in light scattering indicates cell swelling and lysis.
-
-
Data Analysis:
-
Determine the initial rate of cell lysis for each inhibitor concentration.
-
Plot the rate of lysis against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Radiolabeled Urea Uptake Assay
This assay directly measures the uptake of radiolabeled urea into cells expressing UT-B. Inhibition of UT-B will result in a decrease in the intracellular accumulation of radioactivity.
Principle: Cells (either primary cells like erythrocytes or a cell line engineered to express UT-B) are incubated with radiolabeled urea (e.g., ¹⁴C-urea) in the presence or absence of an inhibitor. After a defined period, the cells are washed to remove extracellular radioactivity, and the intracellular radioactivity is quantified as a measure of urea uptake.
Protocol:
-
Cell Preparation:
-
Use either washed erythrocytes (as described above) or a cultured cell line (e.g., HEK293) stably transfected with a UT-B expression vector.
-
For adherent cell lines, seed the cells in 24-well plates and grow to confluence.
-
-
Uptake Experiment:
-
Wash the cells with an uptake buffer (e.g., a sodium-free buffer to prevent transport via sodium-dependent transporters).
-
Pre-incubate the cells with varying concentrations of this compound or a control inhibitor for 15 minutes at 37°C.
-
Initiate the uptake by adding the uptake buffer containing a known concentration of ¹⁴C-urea.
-
Incubate for a short, defined period (e.g., 1-5 minutes) during which urea uptake is linear.
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold uptake buffer containing a high concentration of non-labeled urea to displace any non-specifically bound radiolabel.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
-
Quantification and Analysis:
-
Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the lysate to normalize the urea uptake.
-
Calculate the rate of urea uptake for each inhibitor concentration.
-
Plot the uptake rate against the logarithm of the inhibitor concentration to determine the IC50. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of UT-B inhibition by this compound.
Caption: Workflow for cross-validation of this compound activity.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Urea - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Identification of a Novel UT-B Urea Transporter in Human Urothelial Cancer [frontiersin.org]
- 5. Structural characterization of human urea transporters UT-A and UT-B and their inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
Safety Operating Guide
Navigating the Disposal of UT-B-IN-1: A Guide for Laboratory Professionals
Core Principles of Chemical Waste Management
The foundation of safe disposal lies in the characterization and segregation of waste. UT-B-IN-1, as a synthetic organic molecule, should be treated as a chemical waste. General procedures from institutions like the University of Texas and the University of Tennessee emphasize that chemical waste should never be disposed of down the sanitary sewer, in regular trash, or by evaporation.[1]
Quantitative Data Summary: Chemical Waste Segregation
Proper segregation is paramount to prevent incompatible materials from mixing.[1] The following table summarizes common categories for chemical waste segregation in a laboratory setting.
| Waste Category | Description | Examples | Disposal Container |
| Halogenated Solvents | Solvents containing fluorine, chlorine, bromine, or iodine. | Chloroform, Dichloromethane | Clearly labeled, compatible solvent container. |
| Non-Halogenated Solvents | Solvents without halogens. | Acetone, Ethanol, Hexane, Toluene | Clearly labeled, compatible solvent container. |
| Solid Chemical Waste | Non-sharp, chemically contaminated solid materials. | Contaminated gloves, paper towels, weigh boats. | Labeled bag or container for solid chemical waste. |
| Aqueous Waste (Acids) | Acidic solutions. | Hydrochloric acid solutions, sulfuric acid solutions. | Labeled, compatible container for acidic waste. |
| Aqueous Waste (Bases) | Basic or alkaline solutions. | Sodium hydroxide solutions, potassium hydroxide solutions. | Labeled, compatible container for basic waste. |
| Sharps Waste | Chemically contaminated sharp items. | Needles, scalpels, Pasteur pipettes. | Puncture-resistant sharps container. |
Experimental Protocol: Disposal of Solid this compound Waste
This protocol outlines the steps for the proper disposal of solid this compound and contaminated materials.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
-
Designated solid chemical waste container.
-
Chemical waste label.
-
Sealable plastic bag for contaminated debris.
Procedure:
-
Preparation: Ensure you are wearing the appropriate PPE before handling the chemical waste.
-
Waste Collection:
-
Carefully sweep up any remaining solid this compound with a brush and dustpan.
-
Place the collected powder into a designated solid chemical waste container.
-
Collect any items grossly contaminated with this compound, such as weigh papers, gloves, and paper towels, and place them in a sealable plastic bag.[2]
-
-
Container Labeling:
-
Storage:
-
Disposal Request:
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
By adhering to these general yet crucial procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed requirements.
References
- 1. Hazardous Waste Management | Environmental Health & Safety [ehs.utk.edu]
- 2. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
- 3. Hazardous Waste | Institutional Risk & Safety | UT Dallas [risk-safety.utdallas.edu]
- 4. policy.tennessee.edu [policy.tennessee.edu]
- 5. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 6. research.utsa.edu [research.utsa.edu]
Personal protective equipment for handling UT-B-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of UT-B-IN-1. The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the research environment.
Summary of Safety and Handling Information
This compound is a reversible, competitive, and selective urea transporter-B (UT-B) inhibitor.[1] While it has been reported to exhibit low toxicity and no cytotoxicity in certain cell lines, it is imperative to handle this compound with the appropriate precautions as with any research chemical.[1]
| Parameter | Recommendation | Source |
| Toxicity | Low toxicity reported; no cytotoxicity observed in MDCK cells. | MedchemExpress |
| Storage (Solid) | Store at 2-8°C for short-term; -20°C or -80°C for long-term. | MedchemExpress |
| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months. | MedchemExpress |
| Appearance | White to off-white solid. | General Observation |
| Solubility | Soluble in DMSO. | MedchemExpress |
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment should be worn at all times when handling this compound to minimize exposure.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are recommended. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes. |
| Body Protection | Laboratory coat | Fully buttoned to protect skin and clothing. |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area. A fume hood is recommended for handling larger quantities or if dust is generated. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and experimental accuracy.
-
Preparation :
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Verify that a safety shower and eyewash station are readily accessible.
-
-
Donning PPE :
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear safety glasses or goggles.
-
Put on chemical-resistant gloves.
-
-
Weighing and Solution Preparation :
-
Handle the solid compound in a fume hood to avoid inhalation of any airborne particles.
-
Use a dedicated spatula and weighing paper.
-
To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO.
-
-
Experimental Use :
-
Conduct all procedures involving this compound within a fume hood.
-
Avoid direct contact with skin and eyes.
-
Keep containers of this compound tightly sealed when not in use.
-
-
Post-Experiment :
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol).
-
Properly dispose of all waste materials as outlined in the disposal plan below.
-
Remove PPE in the correct order (gloves, then lab coat, then eye protection) to prevent cross-contamination.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
All waste materials contaminated with this compound must be disposed of as chemical waste in accordance with institutional and local regulations.
-
Solid Waste :
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves) should be collected in a designated, sealed, and clearly labeled chemical waste container.
-
-
Liquid Waste :
-
Unused solutions containing this compound should be collected in a labeled, sealed, and appropriate chemical waste container. Do not pour down the drain.
-
-
Empty Containers :
-
Rinse the original container with a suitable solvent (e.g., DMSO followed by ethanol) three times. The rinsate should be collected as liquid chemical waste. Once thoroughly rinsed, the container can be disposed of as regular lab glass or plastic waste, with the label defaced.
-
First Aid Measures
In the event of exposure, immediate action is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
